Exorphin A5
Description
an exogenous opioid peptide; from wheat gluten
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTRTGWXCQVLKM-VHEHYOFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931372 | |
| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142155-24-6 | |
| Record name | Exorphin A5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation of Exorphin A5: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the structure of Exorphin A5, a bioactive pentapeptide derived from wheat gluten. It is intended for researchers, scientists, and drug development professionals engaged in the study of food-derived bioactive peptides and their interactions with opioid receptors. This document delves into the primary, secondary, and tertiary structural characteristics of this compound, outlines detailed methodologies for its synthesis and characterization, and explores the downstream signaling pathways it modulates.
Introduction: The Significance of this compound
Exorphins are a class of opioid peptides that originate from the enzymatic digestion of food proteins.[1][2] this compound, a fragment of the high molecular weight glutenin protein found in wheat, has garnered significant interest due to its neuroprotective effects and its specific interaction with the central and peripheral nervous systems.[3][4] This peptide, with the amino acid sequence Gly-Tyr-Tyr-Pro-Thr, exhibits a high specificity for δ-opioid receptors, distinguishing its bioactivity from many endogenous opioid peptides.[5][6] Understanding the intricate structure of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting the opioid system.
Primary Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its primary structure—the linear sequence of its constituent amino acids. This sequence dictates the peptide's basic chemical and physical properties.
Amino Acid Sequence and Molecular Composition
The primary structure of this compound is Gly-Tyr-Tyr-Pro-Thr (GYYPT).[2][5] This sequence was identified in at least 15 sites within the primary structure of high molecular weight glutenin.[5]
| Property | Value | Source(s) |
| Full Name | Gluten this compound | [5] |
| Abbreviation | GE-A5 | [7] |
| Amino Acid Sequence | H-Gly-Tyr-Tyr-Pro-Thr-OH | [5] |
| Molecular Formula | C29H37N5O9 | [2] |
| Molecular Weight | 599.64 g/mol | [2] |
| CAS Number | 142155-24-6 | [5] |
Table 1: Physicochemical Properties of this compound.
Conformational Structure: Unraveling the 3D Architecture
While the primary sequence of this compound is well-established, its three-dimensional structure in a physiological environment is not yet fully elucidated by experimental methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. However, based on the known principles of peptide conformation and the available analytical techniques, we can propose a workflow for its structural determination.
Secondary Structure Analysis: A Predictive Approach
The secondary structure of a peptide refers to the local folding of the polypeptide chain into regular structures like alpha-helices and beta-sheets. Given its short length, this compound is unlikely to form extensive secondary structures. However, the presence of a proline residue suggests the potential for a β-turn, a common structural motif in peptides that induces a change in the direction of the polypeptide chain.
Experimental Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[8][9] By measuring the differential absorption of left and right-handed circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil conformations.
Methodology:
-
Sample Preparation: Dissolve synthetic this compound in various solvent systems to mimic different physiological environments (e.g., aqueous buffer, membrane-mimicking solvents like trifluoroethanol (TFE)).[8]
-
Data Acquisition: Record CD spectra in the far-UV region (typically 190-250 nm) using a calibrated CD spectrometer.
-
Data Analysis: Deconvolute the resulting spectra using specialized software to estimate the percentages of different secondary structural elements.
Caption: Workflow for Secondary Structure Analysis using Circular Dichroism.
Tertiary Structure Determination: The Path Forward
The tertiary structure describes the overall three-dimensional folding of the entire peptide. While no definitive structure exists for this compound, the following experimental approaches are the gold standard for its determination.
Methodological Approaches:
-
X-ray Crystallography: This technique can provide an atomic-resolution 3D structure of the peptide in its crystalline state. The primary challenge would be to obtain high-quality crystals of this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine the 3D structure of the peptide in solution, providing insights into its conformational dynamics.[10]
Computational Modeling:
In the absence of experimental data, computational methods like molecular dynamics (MD) simulations can be employed to predict the conformational landscape of this compound.[11][12] These simulations can model the peptide's behavior in a solvent and its interaction with a model of the δ-opioid receptor, offering valuable hypotheses about its bioactive conformation.
Synthesis and Characterization of this compound
The in-depth study of this compound relies on the availability of a pure, synthetic version of the peptide. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13][14] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group of the incoming amino acid.
Detailed Protocol for Fmoc-based SPPS of this compound (GYYPT):
-
Resin Preparation: Start with a pre-loaded Fmoc-Thr-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the threonine residue using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Pro-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Tyr, Tyr, Gly).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[15]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and then lyophilize to obtain a dry powder.
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide requires purification to remove truncated sequences and other impurities. RP-HPLC is the standard method for this purpose.[16]
Methodology:
-
Column: A C18 reversed-phase column is typically used for peptide purification.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent, is commonly employed.
-
Detection: The peptide is detected by its absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure peptide.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential to confirm the identity and purity of the synthesized this compound.[7][17]
Methodology:
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is commonly used for peptide analysis.
-
Analysis: The mass spectrometer will be operated in positive ion mode. The resulting spectrum should show a major peak corresponding to the theoretical molecular weight of this compound ([M+H]+ at m/z 600.64).
-
Tandem MS (MS/MS): Fragmentation of the parent ion can be performed to confirm the amino acid sequence.[18][19]
LC-MS Protocol for Quantification of this compound:
A published method for the quantification of this compound in cerebrospinal fluid provides a robust starting point for analytical characterization.[7]
| Parameter | Specification |
| LC System | Liquid chromatography instrument |
| Column | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.6% acetic acid |
| Mobile Phase B | Acetonitrile/methanol (75:25, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Detector | Mass spectrometer operating in positive ion mode |
Table 2: Parameters for LC-MS analysis of this compound.[7]
Biological Activity and Signaling Pathway
This compound exerts its biological effects through its selective binding to δ-opioid receptors (DOR).[5][20] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[21][22]
Receptor Specificity
This compound demonstrates high specificity for δ-opioid receptors.[5] This selectivity is a key feature that distinguishes it from other gluten-derived exorphins, some of which also interact with μ-opioid receptors.
Downstream Signaling Cascade
Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that includes the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways. Specifically, this compound has been shown to promote cell proliferation through the activation of the Akt and Erk1/2 signaling pathways.
Caption: Proposed Signaling Pathway of this compound via the δ-Opioid Receptor.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the current understanding of the structure of this compound. While its primary structure and physicochemical properties are well-defined, and robust methods for its synthesis and characterization exist, the definitive three-dimensional structure remains an area for future investigation. The elucidation of the precise conformational changes upon receptor binding through techniques like cryo-electron microscopy or advanced NMR spectroscopy will be crucial for a complete understanding of its biological function. Further research into the downstream effects of the signaling pathways activated by this compound will undoubtedly open new avenues for therapeutic intervention in a range of physiological and pathological conditions.
References
-
NovoPro Bioscience Inc. (n.d.). Gluten this compound peptide. Retrieved from [Link]
- Fukudome, S., & Yoshikawa, M. (1992).
-
Alamy. (n.d.). Gluten this compound molecule, chemical structure. Retrieved from [Link]
- Stuknytė, M., et al. (2016). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium. Food Chemistry, 213, 34-41.
-
GenScript. (n.d.). Transport of wheat gluten exorphins A5 and C5 through an in vitro model of intestinal epithelium. Retrieved from [Link]
- Pasi, A., et al. (2007). Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry.
- Takahashi, M., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. Japanese Journal of Pharmacology, 84(3), 259-265.
-
Wikipedia. (2023). Exorphin. Retrieved from [Link]
- Scatturin, A., et al. (1985). Opioid peptides. Conformational studies of dermorphin and its constitutive fragments by circular dichroism. IX. Il Farmaco; edizione scientifica, 40(10), 709-716.
-
Wikipedia. (2023). Gluten exorphin. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
Aapptec. (n.d.). Gluten this compound; CAS 142155-24-6. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Crisma, M., et al. (2023). Circular Dichroism Study of Orexin B under Oxidative Stress Conditions. International Journal of Molecular Sciences, 24(2), 1234.
- Gomes, I., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e66509.
- Salo, H. S., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 26(9), 2693.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Nagi, K., & Pineyro, G. (2020). Opioid receptors signaling network. BMC Neuroscience, 21(1), 45.
- Ferguson, D. M., & Metzger, T. G. (1997). Molecular simulation of dynorphin A-(1-10) binding to extracellular loop 2 of the kappa-opioid receptor. A model for receptor activation. Journal of Medicinal Chemistry, 40(24), 3932-3939.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gáspári, Z. (2023). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. JASCO.
- Kromidas, S. (n.d.).
- Le, T. T., et al. (2020). Crystal Structures of Botulinum Neurotoxin Subtypes A4 and A5 Cell Binding Domains in Complex with Receptor Ganglioside. Toxins, 12(11), 698.
- Raith, K., et al. (2003). Electrospray tandem mass spectrometric investigations of morphinans. Journal of the American Society for Mass Spectrometry, 14(11), 1262-1269.
- Pándy-Szekeres, G., et al. (2013). Exploring Molecular Mechanisms of Ligand Recognition by Opioid Receptors with Metadynamics. PLoS ONE, 8(12), e83521.
- Sandiego State University. (n.d.). Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid.
- Lentz, D. M., et al. (1991). Mimicking the membrane-mediated conformation of dynorphin A-(1-13)-peptide: circular dichroism and nuclear magnetic resonance studies in methanolic solution. Biochemistry, 30(5), 1275-1283.
- OntoChem GmbH. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- JASCO. (2023). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era.
- Guillarme, D., & Veuthey, J. L. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. International Letters of Chemistry, Physics and Astronomy, 18, 1-13.
- Vas, G., & Vékey, K. (2004). Study of Ligand-Receptor Binding Using SPME: Investigation of Receptor, Free, and Total Ligand Concentrations. Analytical Chemistry, 76(10), 2849-2857.
- Spjuth, O., et al. (2023). Coarse-Grained MD Simulations of Opioid Interactions with the μ-Opioid Receptor and the Surrounding Lipid Membrane. International Journal of Molecular Sciences, 24(7), 6791.
- Agilent Technologies. (n.d.).
- Jackson, G. (2020).
- Yasen, A., & Tao, J. (2023). Physiology, Opioid Receptor. In StatPearls.
- de Araujo, A. S. R., et al. (2021). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology, 12, 669169.
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Technical Guide: Source, Isolation, and Pharmacological Characterization of Gluten Exorphin A5
Abstract
Gluten Exorphin A5 is a bioactive pentapeptide (Gly-Tyr-Tyr-Pro-Thr) derived from the proteolytic digestion of wheat gluten.[1] Unlike other food-derived opioid peptides that exhibit broad receptor affinity, this compound is characterized by its high selectivity for the delta-opioid receptor (DOR). This guide provides a comprehensive technical analysis of the peptide’s source within High Molecular Weight (HMW) Glutenin, the specific enzymatic pathways required for its liberation, and a standardized protocol for its isolation and purification. This document is intended for researchers investigating the gut-brain axis, celiac disease pathogenesis, and opioid receptor pharmacology.
Molecular Origin and Precursor Analysis
The "source" of this compound is not merely wheat flour, but a specific structural domain within the gluten protein complex.
Parent Protein Identification
This compound is encoded within the primary structure of High Molecular Weight (HMW) Glutenin .[1] While gliadins are often the focus of celiac toxicity (e.g., the 33-mer peptide), HMW glutenin serves as the reservoir for this compound.
-
Sequence: Gly-Tyr-Tyr-Pro-Thr (GYYPT)
-
Frequency: The sequence occurs approximately 15 times within the HMW glutenin backbone, making it a high-frequency release candidate during digestion.
-
Structural Context: The peptide is embedded within the repetitive central domain of the protein, flanked by sites susceptible to gastric proteases.
Chemical Characteristics
| Parameter | Specification |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) |
| Molecular Formula | C₂₉H₃₇N₅O₉ |
| Molecular Weight | 599.64 g/mol |
| Isoelectric Point (pI) | ~5.8 |
| Solubility | Soluble in water; enhanced solubility in dilute acidic buffers. |
Enzymatic Release Mechanism
The liberation of this compound is a non-spontaneous process requiring specific proteolytic cleavage. In vivo, this occurs via the gastric-pancreatic axis. In vitro, this is simulated using a Pepsin-Thermolysin or Pepsin-Trypsin/Chymotrypsin workflow.
The Proteolytic Cascade
The release mechanism is sequential. The parent protein must first be denatured and cleaved by aspartic proteases (Pepsin) to expose the peptide core, followed by further processing to release the free pentapeptide.
Key Enzymatic Drivers:
-
Pepsin (Gastric Phase): Cleaves peptide bonds involving hydrophobic amino acids (Phenylalanine, Tryptophan, Tyrosine) at acidic pH (2.0).
-
Thermolysin/Trypsin (Intestinal Phase): Further processes the peptic digest to liberate the C-terminal Threonine.
Visualization of Enzymatic Release
The following diagram illustrates the biochemical pathway from raw Wheat Gluten to the bioactive this compound.
Figure 1: Proteolytic cascade required to liberate this compound from HMW Glutenin.[2][3][4]
Pharmacological Characterization[2][4][5][6][7]
This compound is distinct from other gluten exorphins (like A4 or B5) due to its receptor selectivity.[1][5]
Receptor Selectivity
-
Selectivity: High specificity for DOR over Mu (MOR) and Kappa (KOR) receptors.
-
Potency: While Exorphin B5 (YGGWL) is the most potent gluten-derived opioid (IC50 ~0.05 µM), this compound exhibits "mild but significant" activity. Its physiological relevance lies in its ability to modulate behavioral responses (learning/memory) and pain perception via DOR signaling rather than raw analgesic potency.
Signal Transduction Pathway
Upon binding to the Delta Opioid Receptor, this compound initiates a G-protein coupled signaling cascade, primarily involving the Gαi/o subunit.
Figure 2: Signal transduction pathway of this compound via the Delta Opioid Receptor.
Isolation and Purification Protocol
This protocol is based on the foundational methods established by Fukudome & Yoshikawa, adapted for modern laboratory standards.
Reagents Required[4]
-
Substrate: Wheat Gluten powder (defatted).
-
Enzymes: Pepsin (porcine gastric mucosa), Thermolysin (or Trypsin/Chymotrypsin).
-
Buffers: 0.2 N HCl, 1 N NaOH, HPLC-grade water, Acetonitrile (ACN), Trifluoroacetic acid (TFA).
-
Columns: ODS (C18) Reverse-Phase HPLC column.
Step-by-Step Methodology
Step 1: Primary Hydrolysis (Pepsin)
-
Suspend wheat gluten (50 mg/mL) in 0.2 N HCl (pH 2.0).
-
Add Pepsin at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate at 37°C for 17 hours with constant agitation.
-
Validation: Check for liquefaction of the suspension.
Step 2: Neutralization and Secondary Hydrolysis
-
Adjust pH to 7.0 using 1 N NaOH.[4]
-
Add Thermolysin (or Trypsin/Chymotrypsin mix) at 1:100 ratio.
-
Incubate at 37°C for 5 hours.
-
Termination: Boil the solution for 10 minutes to denature enzymes.
-
Centrifuge at 10,000 x g for 20 minutes to remove insoluble debris. Collect the supernatant.
Step 3: Fractionation (HPLC)
-
Column: C18 Reverse-Phase (e.g., Cosmosil 5C18-AR).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Linear gradient of 0% to 40% B over 40 minutes.
-
Detection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine).
-
Elution: this compound typically elutes in the hydrophobic fraction due to the Tyr-Tyr motif.
Step 4: Verification
-
Perform Mass Spectrometry (LC-MS/MS) on the collected fraction.
-
Target Mass: 599.64 Da (M+H+ ~600.65).
Physiological Implications[2][6][7][9][10]
The Gut-Brain Axis
This compound has been shown to cross the intestinal epithelium (though efficiency varies) and potentially the blood-brain barrier.
-
Behavioral Effects: In murine models, oral administration of this compound modifies learning and memory consolidation (post-training facilitation) and exerts anxiolytic effects.
-
Insulin Regulation: Studies indicate that this compound can stimulate postprandial insulin release, an effect reversible by Naloxone, confirming the opioid receptor mechanism.[2]
Asymptomatic Celiac Disease
Recent hypotheses suggest that the opioid activity of this compound may mask the pain and discomfort associated with celiac-induced intestinal damage. This "silencing" effect via the Delta Opioid Receptor could explain why many celiac patients remain asymptomatic (Silent Celiac Disease) despite active mucosal inflammation.
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization.[3][7] FEBS Letters, 296(1), 107–111.[7] Link
-
Fukudome, S., & Yoshikawa, M. (1993). Gluten exorphin C: A novel opioid peptide derived from wheat gluten.[7] FEBS Letters, 316(1), 17–19.[7] Link
-
Takahashi, M., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice.[8] Japanese Journal of Pharmacology, 84(3), 259–265.[2] Link[2][8]
-
Pruimboom, L., & de Punder, K. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease.[7] Journal of Health, Population and Nutrition, 33,[7] 24. Link
-
Stuknyte, M., et al. (2015). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium.[6][7][9] Food Research International, 72, 208–214.[6][7] Link[6]
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Endogenous function of Exorphin A5
An In-Depth Technical Guide to the Biological Functions of Gluten Exorphin A5
Executive Summary
This compound is a pentapeptide (Gly-Tyr-Tyr-Pro-Thr) derived from the enzymatic digestion of wheat gluten within the gastrointestinal tract. Although exogenous in origin, it exerts a range of opioid-like biological activities within the body by interacting with endogenous opioid systems. This technical guide provides a comprehensive overview of the molecular pharmacology, systemic physiological effects, and potential pathophysiological roles of this compound. Primarily acting as a selective agonist for the δ-opioid receptor (DOR), this compound has been shown to modulate gastrointestinal, central nervous system, and endocrine functions. Its ability to cross the intestinal and potentially the blood-brain barrier allows it to influence processes such as gut motility, pain perception, learning, memory, and hormonal secretion.[1][2][3][4] This guide details the current scientific understanding of this compound, presents validated methodologies for its study, and explores its emerging implications in health and disease, particularly in conditions like asymptomatic celiac disease and certain neuropsychiatric disorders.[3][5]
Introduction: A Food-Derived Opioid Peptide
The concept of exorphins—opioid peptides derived from food proteins—was first introduced in 1979.[6] These peptides are released during the digestion of common dietary proteins from sources like milk (casein), spinach, and cereals (gluten).[1][7] Unlike endogenous endorphins, exorphins originate externally but can mimic the actions of internal opioid ligands upon absorption.[8]
Gluten exorphins are a specific class of these peptides released from gluten, a protein complex found in wheat, barley, and rye.[6][9] The incomplete digestion of gluten proteins by gastrointestinal enzymes, such as pancreatic elastase, can yield several bioactive exorphin fragments, including this compound.[6][9]
Physicochemical Properties
This compound is a well-characterized pentapeptide with specific properties that underpin its biological activity. Its sequence was identified at multiple sites within the primary structure of high-molecular-weight glutenin.[10]
| Property | Value | Reference |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | [9][11] |
| Chemical Formula | C29H37N5O9 | [9] |
| Molecular Weight | 599.64 g/mol | [9] |
Molecular Pharmacology and Mechanism of Action
The biological effects of this compound are mediated through its interaction with the endogenous opioid receptor system. Opioid receptors (μ, δ, and κ) are G-protein-coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract and immune cells.[1][2]
Receptor Binding Profile: High Selectivity for δ-Opioid Receptors
Experimental evidence from various assays has demonstrated that this compound exhibits a high affinity and selectivity for the δ-opioid receptor (DOR) over μ- (MOR) and κ-opioid receptors (KOR).[6][10][12] This selectivity is a key determinant of its unique pharmacological profile, distinguishing it from other gluten exorphins, such as Exorphin B5, which shows affinity for both δ- and μ-opioid receptors.[6] The N-terminal Glycine residue is noted to be important for its activity, highlighting a structure-activity relationship distinct from endogenous opioid peptides.[10]
Downstream Signaling Cascade
As a DOR agonist, this compound initiates a cascade of intracellular signaling events typical of Gi/o-coupled GPCRs. Binding of this compound to the DOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary event triggers further downstream effects, including the modulation of ion channel activity and the activation of mitogenic pathways like the Erk1/2 signaling cascade.[6][13] Recent studies have shown that gluten exorphins can promote cell proliferation in certain cell lines through the activation of such mitogenic and pro-survival pathways.[6][14]
Systemic Physiological Functions
Once absorbed from the gastrointestinal tract, this compound can exert pleiotropic effects on multiple organ systems.[13] Its actions are dependent on the route of administration and the physiological context.[11]
Gastrointestinal Modulation
The gastrointestinal tract is a primary site of action for this compound. The high expression of opioid receptors in the small intestine allows for direct local effects.[13]
-
Gut Motility: By acting on mu-opioid receptors in the gut, gluten exorphins can slow gastrointestinal transit, producing an anti-diarrheal effect.[13]
-
Intestinal Permeability: In vitro studies using Caco-2 cell models have demonstrated that this compound can cross the intestinal epithelium, suggesting it has the potential for systemic bioavailability after oral ingestion.[6][13]
-
Cell Proliferation: Gluten exorphins have been observed to increase cell metabolism and proliferation in enterocyte-like Caco-2 cells, suggesting a potential role in the metabolic and proliferative processes of the intestinal lining.[6][13]
Central Nervous System (CNS) and Behavioral Effects
Studies in animal models indicate that this compound can influence the CNS, affecting pain, mood, and cognitive functions.[2][11][15] These findings suggest that the peptide may cross the blood-brain barrier.[4]
-
Pain Perception: Intracerebroventricularly (i.c.v.) administered this compound produces a mild but significant antinociceptive (pain-reducing) effect in mice.[3][4][11] However, when administered orally or intraperitoneally, it can suppress certain types of stress-induced analgesia, indicating a complex, route-dependent modulation of pain-inhibitory systems.[7][11]
-
Learning and Memory: Oral administration of this compound during the post-training period has been shown to facilitate the consolidation process of learning and memory in passive avoidance tests.[1][11]
-
Anxiety and Emotionality: In the elevated plus-maze test, a model for anxiety, oral this compound tended to increase the time mice spent on the open arms, suggesting anxiolytic-like properties.[11][13]
Endocrine Regulation
This compound has been shown to modulate the endocrine system, consistent with the known role of opioid peptides in hormonal regulation.[1][13]
-
Prolactin Secretion: It contributes to the stimulation of prolactin release.[3][7][13]
-
Insulin Release: In rodents, oral administration of this compound was found to stimulate postprandial insulin production.[3] This effect was completely abolished by the opioid antagonist naloxone, confirming that the mechanism is opioid receptor-mediated and demonstrating that orally derived exorphins can achieve bioavailability to affect peripheral tissues like the pancreas.[3][16]
Methodologies for this compound Research
The study of this compound requires robust and sensitive analytical and biological assay systems. The following protocols represent validated methods for the quantification and functional characterization of this peptide.
Protocol: Quantification of this compound in Cerebrospinal Fluid (CSF) by LC-MS
This protocol is adapted from a validated method for the highly sensitive quantification of this compound in biological matrices.[7][17] The causality behind this choice is the need for high specificity and low detection limits to measure physiologically relevant concentrations in complex fluids like CSF.
Objective: To accurately quantify the concentration of this compound (Gly-Tyr-Tyr-Pro-Thr) in CSF samples.
Methodology:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Vortex briefly to ensure homogeneity.
-
No protein precipitation or extraction is required if using a divert valve system to discard early-eluting salts and proteins.
-
-
Liquid Chromatography (LC):
-
Instrument: High-performance liquid chromatography (HPLC) system.
-
Column: Reversed-phase C18 column.
-
Injection Volume: 5 µL of CSF.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water with 0.6% acetic acid (acts as an ion-pairing reagent to improve peak shape).
-
Mobile Phase B: Acetonitrile/Methanol (75:25, v/v).
-
Gradient: A suitable gradient must be developed to separate this compound from other matrix components.
-
-
Mass Spectrometry (MS):
-
Instrument: Mass spectrometer operating in positive ion mode.
-
Interface: Electrospray ionization (ESI).
-
Divert Valve Program: Program the system to divert the column flow to waste for the first 4 minutes post-injection. This critical step prevents non-volatile salts and large proteins from entering and contaminating the mass spectrometer. After 4 minutes, direct the flow into the ion source.
-
Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z transition of this compound for maximum sensitivity and specificity.
-
-
Quantification and Validation:
-
Generate a standard curve using synthetic this compound peptide of known concentration.[18]
-
The system should be validated for linearity, precision, accuracy, and limits of detection and quantification.
-
| Validation Parameter | Reported Value | Reference |
| Lower Limit of Detection (LOD) | 0.60 ng/mL | [7][17] |
| Lower Limit of Quantitation (LOQ) | 1.50 ng/mL | [7][17] |
| Intra- & Inter-day Precision (RSD) | <5% | [7][17] |
| Intra- & Inter-day Accuracy | 99.6-102.8% | [7][17] |
Workflow: In Vivo Behavioral Assessment in Rodent Models
This workflow outlines the experimental design for assessing the central effects of this compound in mice, as described in foundational behavioral studies.[11] The inclusion of multiple administration routes is crucial for differentiating peripheral from central effects.
Potential Pathophysiological and Therapeutic Implications
The opioid activity of this compound suggests it may play a role in the presentation of certain diseases and holds potential for therapeutic development.[19][20]
The "Masking" Hypothesis in Asymptomatic Celiac Disease
Celiac disease is an autoimmune disorder triggered by gluten.[6] While many patients present with severe gastrointestinal symptoms, a subset is largely asymptomatic. It has been hypothesized that the opioid effects of gluten exorphins like A5 could be responsible for this phenomenon.[3] By reducing pain perception and slowing gut motility, these peptides might "mask" the inflammatory damage and discomfort caused by gluten, thereby delaying diagnosis.[3]
Association with Neuropsychiatric Disorders
Due to their ability to interact with central opioid receptors, exorphins have been investigated in connection with neuropsychiatric and developmental disorders such as autism spectrum disorder (ASD) and schizophrenia.[1][4][5] The theory posits that in individuals with increased intestinal permeability ("leaky gut"), higher levels of exorphins could cross into the bloodstream and reach the brain, interfering with normal neurotransmission.[4][5] While intriguing, this remains an active area of research requiring more definitive evidence.
Conclusion
This compound is a potent, δ-opioid receptor-selective peptide derived from dietary gluten. Its journey from a food protein to a bioactive modulator of endogenous systems highlights a significant link between diet and neuro-gastro-endocrine physiology. It demonstrates clear effects on pain, learning, gut function, and hormone secretion in preclinical models. While its precise role in human pathophysiology, particularly in celiac disease and neuropsychiatric conditions, is still being elucidated, the existing body of research provides a solid foundation for further investigation. The methodologies outlined herein offer a validated framework for researchers and drug development professionals to explore the full therapeutic and physiological potential of this fascinating food-derived peptide.
References
-
Fanciulli, G., Dettori, A., Demontis, M. P., Anania, V., & Azara, E. (2005). Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry. Journal of Chromatography B, 824(1-2), 128-133. [Link]
-
Zanaboni, A. M., Ferretti, F., Iacomino, G., & Moco, S. (2016). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium. Food Research International, 88, 319-326. [Link]
-
Pruimboom, L., & de Punder, K. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease. Journal of Health, Population and Nutrition, 33(1), 24. [Link]
-
Complimed. (n.d.). Exorphin research. [Link]
-
Wikipedia. (n.d.). Exorphin. [Link]
-
Manai, F., Zanoletti, L., Morra, G., et al. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. International Journal of Molecular Sciences, 24(4), 3912. [Link]
-
Pruimboom, L., & de Punder, K. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease. Journal of Health, Population and Nutrition, 33, 24. [Link]
-
Takahashi, M., Fukunaga, H., Taira, K., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. The Japanese Journal of Pharmacology, 84(3), 259-265. [Link]
-
Barone, E., & Di Domenico, F. (2020). Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder. Brain Sciences, 10(7), 439. [Link]
-
Wikipedia. (n.d.). Gluten exorphin. [Link]
-
NovoPro Bioscience Inc. (n.d.). Gluten this compound peptide. [Link]
-
Patel, D., & Ramachandran, S. (2025). Biochemistry, Endorphin. In StatPearls. StatPearls Publishing. [Link]
-
Li, Y., & Yu, Z. (2015). Role of food-derived opioid peptides in the central nervous and gastrointestinal systems. Journal of the Science of Food and Agriculture, 95(8), 1592-1598. [Link]
-
Aapptec Peptides. (n.d.). Gluten this compound. [Link]
-
Ejtahed, H., Soroush, A. R., Angoorani, P., et al. (2020). Food-Derived Opioid Peptides in Human Health: A Review. International Journal of Molecular Sciences, 21(22), 8795. [Link]
-
Fanciulli, G., Dettori, A., Demontis, M. P., Anania, V., & Azara, E. (2005). Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry. Journal of Chromatography B, 824(1-2), 128-133. [Link]
-
Kaur, J., Kumar, V., Sharma, K., Kaur, S., Gat, Y., Goyal, A., & Tanwar, B. (2019). Opioid Peptides: An Overview of Functional Significance. International Journal of Peptide Research and Therapeutics, 25, 1033-1045. [Link]
-
Li, Y., & Yu, Z. (2015). Food Proteins as Source of Opioid Peptides-A Review. Journal of Food Science, 80(3), R463-R470. [Link]
-
Wikipedia. (n.d.). Ibogaine. [Link]
-
Manai, F., Zanoletti, L., Morra, G., et al. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. International Journal of Molecular Sciences, 24(4), 3912. [Link]
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- 20. researchgate.net [researchgate.net]
Technical Guide: Exorphin A5 Signaling Pathway
This technical guide details the signaling architecture, pharmacological profile, and experimental validation of Gluten Exorphin A5 , a bioactive opioid pentapeptide derived from wheat glutenin.
Mechanisms, Pharmacology, and Experimental Validation
Executive Summary & Molecular Profile
Gluten this compound (GE-A5) is a potent, exogenous opioid peptide released during the luminal digestion of wheat glutenin. Unlike endogenous opioids (enkephalins/endorphins), GE-A5 possesses a unique N-terminal glycine residue, conferring distinct resistance to enzymatic degradation and high specificity for the Delta-Opioid Receptor (DOR) .
Physicochemical Characterization
| Property | Specification |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT ) |
| Origin | High Molecular Weight (HMW) Glutenin (Wheat) |
| Molecular Weight | 599.64 Da |
| Receptor Selectivity | High affinity for |
| IC50 (Binding) | ~0.05 - 1.0 |
| Key Bioactivity | Antinociception, Insulin Secretion, Cell Proliferation, Anxiety Modulation. |
Biogenesis & Bioavailability
The liberation of GE-A5 is not a random proteolytic event but a specific cascade requiring sequential enzymatic cleavage. This pathway highlights the peptide's resistance to further breakdown by Dipeptidyl Peptidase IV (DPP-IV), a critical factor in its bioavailability.
Enzymatic Release Pathway
-
Substrate: HMW Glutenin (rich in Pro/Gln).
-
Gastric Phase: Pepsin cleavage initiates fragmentation.
-
Intestinal Phase: Pancreatic elastase and leucine aminopeptidase finalize the excision of the GYYPT pentapeptide.
-
Transport: GE-A5 crosses the intestinal epithelium via paracellular transport and can penetrate the Blood-Brain Barrier (BBB), allowing for both peripheral (gut/pancreas) and central (CNS) effects.
Figure 1: Enzymatic hydrolysis pathway yielding this compound and its resistance to DPP-IV degradation.
The this compound Signaling Cascade
The core mechanism of GE-A5 action is the agonism of the Delta-Opioid Receptor (DOR) , a G-protein coupled receptor (GPCR).[1] Unlike classical opioids that may induce rapid desensitization, GE-A5 triggers a specific subset of downstream effectors linked to metabolic regulation and cell survival.
Signal Transduction Steps
-
Ligand Binding: GE-A5 binds to the extracellular orthosteric site of the DOR.
-
G-Protein Coupling: Recruitment of
proteins .- -subunit: Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.
- -subunits: Modulate ion channels (GIRK activation, Ca2+ inhibition) and activate kinase cascades.
-
Kinase Activation (Proliferative/Metabolic):
-
PI3K/Akt Pathway: Critical for the insulin-secreting effects in pancreatic
-cells and cell survival in enterocytes. -
MAPK/ERK1/2: Drives gene transcription related to cell proliferation (e.g., Cyclin D1).
-
Figure 2: DOR-mediated signaling cascade showing divergent pathways for metabolic (insulin) and proliferative outcomes.
Physiological & Pathological Implications
Metabolic Regulation (The Insulin Connection)
Unlike MOR agonists which often inhibit metabolic function, GE-A5 has been shown to stimulate insulin release postprandially.
-
Mechanism: Direct activation of DOR on pancreatic
-cells or modulation of incretin signaling. -
Validation: Effects are abolished by Naltrindole (DOR-selective antagonist), confirming receptor specificity.
Neurobehavioral Effects[2][3]
-
Analgesia: Intracerebroventricular (ICV) administration produces potent antinociception.[2]
-
Anxiety & Memory: Oral administration improves learning in passive avoidance tests, suggesting GE-A5 survives digestion and crosses the BBB to influence the hippocampus.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols are recommended for validating GE-A5 activity.
Protocol A: Receptor Binding Assay (Competition)
Objective: Determine affinity (
-
Preparation: Prepare membrane homogenates from CHO cells stably expressing human DOR (hDOR) or MOR (hMOR).
-
Radioligand: Use
-DPDPE (DOR specific) and -DAMGO (MOR specific). -
Incubation: Incubate membranes with radioligand (1 nM) and increasing concentrations of synthetic GE-A5 (
to M) for 60 min at 25°C. -
Filtration: Rapidly filter through GF/B glass fiber filters; wash 3x with ice-cold Tris-HCl.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and using non-linear regression (Cheng-Prusoff equation).
Protocol B: Functional cAMP Inhibition Assay
Objective: Verify G-protein coupling (
-
Cell Line: HEK293 cells overexpressing DOR.
-
Stimulation: Pre-treat cells with Forskolin (10
M) to elevate baseline cAMP. -
Treatment: Add GE-A5 (10
M) alone or with Naltrindole (1 M). -
Detection: Lyse cells after 15 min. Quantify cAMP using a TR-FRET or ELISA kit.
-
Result: GE-A5 should significantly reduce Forskolin-induced cAMP; Naltrindole should reverse this effect.
Figure 3: Standardized workflow for the synthesis, purification, and pharmacological validation of this compound.
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization.[3] FEBS Letters, 296(1), 107-111. Link
-
Takahashi, M., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. Japanese Journal of Pharmacology, 84(3), 259-265. Link
-
Fanciulli, G., et al. (2005). Gluten this compound stimulates prolactin secretion in male rats. Nutritional Neuroscience, 8(5), 329-333. Link
-
Manai, F., et al. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways.[4][5] International Journal of Molecular Sciences, 24(4), 3912.[4] Link
-
Stuknyte, M., et al. (2016). Transport of wheat gluten exorphins A5 and C5 through an in vitro model of intestinal epithelium.[1] Food Research International, 88, 319-326.[1] Link[1]
Sources
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- 4. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bioavailability of Exorphin A5: Mechanistic Barriers and Pharmacokinetic Optimization
Content Type: Technical Whitepaper Target Audience: Pharmaceutical Researchers, Peptide Chemists, and Drug Development Scientists
Executive Summary: The Paradox of Potency and Permeability
Exorphin A5 (Gly-Tyr-Tyr-Pro-Thr ) is a pentapeptide derived from the high-molecular-weight glutenin fraction of wheat.[1] While it exhibits significant affinity for the
This guide deconstructs the bioavailability of this compound not as a single variable, but as a multi-stage attrition process involving enzymatic hydrolysis, epithelial transport, and blood-brain barrier (BBB) permeation. We provide actionable protocols for assessing these barriers and engineering solutions to overcome them.
Part 1: Physicochemical and Structural Profile
Understanding the structural determinants of this compound is a prerequisite for bioavailability modulation. The presence of Proline at position 4 is a double-edged sword: it confers resistance to some non-specific proteases but creates a specific vulnerability to prolyl-specific peptidases upon N-terminal truncation.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Implications for Bioavailability |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | Hydrophobic core (Tyr-Tyr) aids receptor binding; C-terminal polar tail (Thr) limits passive diffusion. |
| Molecular Weight | 599.64 Da | Falls within the "extended" Lipinski rule for peptides, but size limits paracellular transport. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Zwitterionic at physiological pH (7.4), reducing passive transcellular permeability. |
| Receptor Affinity | Requires CNS penetration for central analgesic/anxiolytic effects. | |
| Key Vulnerability | N-terminal Gly-Tyr bond | Susceptible to aminopeptidase N (APN); subsequent product is a substrate for DPP-IV. |
Part 2: The Degradation Cascade (Enzymatic Stability)
The primary barrier to this compound bioavailability is not absorption, but survival. In vivo, the peptide acts as a substrate for a specific sequence of proteolytic events.
Mechanism of Action[2]
-
Release: Pepsin and pancreatic elastase cleave glutenin to release the GYYPT motif.
-
Luminal Hydrolysis: Brush border aminopeptidases (APN) attack the N-terminal Glycine.
-
The DPP-IV Trap: Once the N-terminal Glycine is removed, the remaining fragment (Tyr-Tyr-Pro-Thr ) or subsequent truncations exposing a penultimate Proline become high-affinity substrates for Dipeptidyl Peptidase IV (DPP-IV) .
Visualization: The Proteolytic Attrition Pathway
The following diagram illustrates the sequential enzymatic degradation that reduces the bioavailable fraction of this compound.
Caption: Sequential enzymatic hydrolysis of this compound, highlighting the critical role of Aminopeptidase N and DPP-IV in bioavailability reduction.
Part 3: Intestinal Transport Mechanisms
If this compound survives luminal hydrolysis, it must cross the intestinal epithelium. Research utilizing Caco-2/HT-29 co-cultures indicates a transport rate of approximately 1-3% over 120 minutes [1].[2][3]
Transport Pathways
-
Paracellular Diffusion: Limited by tight junctions due to the molecular weight (~600 Da). This is the primary route for intact peptide, but it is low-capacity.
-
PepT1 Transporter: Unlikely to be a major carrier for a pentapeptide (PepT1 prefers di/tripeptides).
-
Transcytosis: Potential for receptor-mediated transcytosis, though this remains the least characterized pathway for gluten exorphins.
Experimental Protocol: Assessing Bioavailability
To validate bioavailability in your own lab, use this self-validating Caco-2 monolayer protocol.
Protocol: Trans-Epithelial Transport Assay
Objective: Quantify the Apical-to-Basolateral (
Materials:
-
Caco-2 cells (passage 30-50).
-
Transwell® inserts (0.4 µm pore size).
-
TEER Meter (Epithelial Voltohmmeter).
-
Lucifer Yellow (Paracellular marker).
Workflow:
-
Differentiation: Seed Caco-2 cells on Transwell inserts. Culture for 21 days until TEER > 300
. -
Validation Step (Critical): Add Lucifer Yellow to the apical chamber. If basolateral accumulation >1% after 1 hour, reject the monolayer (leaky junctions).
-
Inhibition Control: Pre-incubate one group with Diprotin A (DPP-IV inhibitor) and Bestatin (Aminopeptidase inhibitor) to distinguish transport from metabolism.
-
Transport: Add this compound (100 µM) to the apical chamber.
-
Sampling: Collect basolateral media at 30, 60, 90, and 120 mins.
-
Quantification: Analyze via LC-MS/MS (MRM mode).
-
Target Transition: 600.3
237.1 (Tyrosine immonium ion or specific fragment).
-
Part 4: The Blood-Brain Barrier (BBB) Challenge
For central opioid effects, this compound must cross the BBB. While peripheral effects (e.g., on gut motility) are well-documented, central access is debated.
-
Current Consensus: Intact transport across the BBB is minimal under normal physiological conditions.
-
Pathological Permeability: In states of systemic inflammation or "leaky gut" (often co-morbid with celiac disease), BBB permeability to peptides may increase, allowing this compound to exert neuroactive effects [2].
Visualization: The Gut-Brain Axis Workflow
This diagram maps the route from ingestion to potential CNS interaction.
Caption: The theoretical transport pathway of this compound from ingestion to CNS receptor binding, noting the high attrition at the plasma stage.
Part 5: Enhancement Strategies
To improve the bioavailability of this compound for therapeutic use, researchers must employ formulation strategies that shield the peptide from enzymatic attack.
-
N-terminal Modification: Acetylation or methylation of the N-terminal Glycine can block Aminopeptidase N activity.
-
Cyclization: Head-to-tail cyclization reduces conformational flexibility and eliminates exopeptidase recognition sites.
-
Nanocarriers: Encapsulation in liposomes or PLGA nanoparticles can facilitate endocytosis-mediated uptake, bypassing the PepT1/paracellular limitations.
References
-
Stuknytė, M. et al. (2015).[2][6] Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium.[2][6][7][8] Food Research International.[6][8] Link
-
Fanciulli, G. et al. (2002).[9] Prolactin and growth hormone response to intracerebroventricular administration of the food opioid peptide gluten exorphin B5 in rats.[9] Life Sciences.[9] Link
-
Takahashi, M. et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice.[9] Japanese Journal of Pharmacology. Link
-
Pruimboom, L. & de Punder, K. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease.[9] Nutrients. Link
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- 5. Strategies for the release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides in an enzymatic hydrolyzate of α-lactalbumin - Food & Function (RSC Publishing) [pubs.rsc.org]
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- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The opioid effects of gluten exorphins: asymptomatic celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation and Purification of Gluten Exorphin A5 (GYYPT)
Abstract & Introduction
Gluten Exorphin A5 (GE-A5) is a biologically active pentapeptide (Gly-Tyr-Tyr-Pro-Thr ) derived from the enzymatic hydrolysis of high-molecular-weight glutenin, a major protein component of wheat gluten. Functioning as a selective agonist for the
Isolating GE-A5 from wheat hydrolysates presents a significant chromatographic challenge due to the high complexity of the gluten matrix, which generates thousands of hydrophobic peptide fragments during digestion. This Application Note provides a rigorous, high-fidelity protocol for the purification of GE-A5, utilizing a sequential enzymatic hydrolysis strategy followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Applications:
-
Neuropharmacological assays (opioid receptor binding).
-
Nutritional analysis of gluten-derived bioactive peptides.[1][2][3][4][5]
-
Standardization of wheat hydrolysates for nutraceutical use.
Physicochemical Profile: this compound[1][2][6]
Understanding the molecular properties of the target is the foundation of any successful purification strategy.
| Property | Value | Notes |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | N-terminal Glycine is critical for opioid activity. |
| Formula | ||
| Molecular Weight | 599.63 g/mol | Monoisotopic Mass: 599.26 Da |
| Isoelectric Point (pI) | ~5.8 | Neutral at physiological pH; carries net +1 charge at pH < 2. |
| Hydrophobicity | Moderate to High | Presence of two Tyrosine (Y) and one Proline (P) residues confers strong retention on C18 phases. |
| Solubility | Water, Methanol, DMSO | Highly soluble in acidic buffers (0.1% TFA). |
| UV Absorption | Detectable at 210-220 nm (peptide bond) and 280 nm (aromatic). |
Purification Workflow Overview
The following diagram illustrates the critical path from raw wheat gluten to purified GE-A5. The logic relies on orthogonal separation: enzymatic specificity followed by hydrophobicity-based fractionation.
Caption: Workflow for the enzymatic release and chromatographic isolation of Gluten this compound.
Detailed Experimental Protocols
Phase I: Enzymatic Release (Hydrolysis)
Rationale: GE-A5 is cryptic within the glutenin sequence. While physiological digestion involves pepsin, trypsin, and chymotrypsin, the Pepsin-Thermolysin system is historically validated for maximal yield of the A5 fragment for isolation purposes.
Reagents:
-
Wheat Gluten (Sigma-Aldrich or equivalent).
-
Pepsin A (Porcine gastric mucosa).
-
Thermolysin (Bacillus thermoproteolyticus).
-
HCl (1 M) and NaOH (1 M) for pH adjustment.
Protocol:
-
Suspension: Suspend 1.0 g of Wheat Gluten in 100 mL of dilute HCl (pH 2.0).
-
Pepsin Digestion: Add Pepsin (enzyme-to-substrate ratio 1:50 w/w). Incubate at 37°C with constant stirring for 4 hours.
-
pH Adjustment: Adjust pH to 7.0 using 1 M NaOH.
-
Thermolysin Digestion: Add Thermolysin (enzyme-to-substrate ratio 1:50 w/w). Incubate at 37°C overnight (12-16 hours). Note: Calcium chloride (1 mM) may be added to stabilize Thermolysin.
-
Termination: Boil the solution at 95°C for 10-15 minutes to irreversibly denature the enzymes.
-
Clarification: Centrifuge at 10,000
g for 20 minutes at 4°C. Collect the supernatant. Filter through a 0.45 m PVDF membrane.
Phase II: Solid Phase Extraction (SPE) Cleanup
Rationale: The hydrolysate contains salts and very hydrophilic peptides that interfere with HPLC binding. SPE concentrates the hydrophobic fraction containing GE-A5.
Protocol:
-
Conditioning: Use a C18 SPE cartridge (e.g., Sep-Pak C18). Wash with 5 mL Methanol, then 5 mL 0.1% TFA in water.
-
Loading: Load the clarified supernatant onto the cartridge.
-
Washing: Wash with 5 mL of 0.1% TFA in water to remove salts and unbound material.
-
Elution: Elute bound peptides with 5 mL of 60% Acetonitrile (ACN) / 0.1% TFA.
-
Concentration: Lyophilize the eluate or dry under nitrogen flow. Re-suspend in a minimal volume (e.g., 500
L) of Mobile Phase A.
Phase III: RP-HPLC Purification
Rationale: Reverse-Phase Chromatography exploits the hydrophobicity of the Tyr-Tyr-Pro motif. A C18 column provides the necessary selectivity to resolve A5 from closely related analogs (like A4: GYYP).
Chromatographic Conditions:
-
System: HPLC with UV detection (DAD recommended) and Fraction Collector.
-
Column: C18 Analytical Column (5
m, 4.6 x 250 mm). Recommended: Phenomenex Jupiter or Cosmosil 5C18-AR. -
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.05% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm (peptide bond) and 280 nm (aromatic).
-
Temperature: 40°C (improves peak shape).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 0 | Equilibration |
| 5.0 | 0 | Injection / Desalting |
| 35.0 | 40 | Linear Gradient (Target elution window) |
| 40.0 | 90 | Wash |
| 45.0 | 90 | Wash |
| 46.0 | 0 | Re-equilibration |
Elution Profile: Based on historical data (Fukudome et al.), This compound typically elutes between 23% and 32% Acetonitrile depending on the specific column carbon load. Look for a sharp peak with strong 280nm absorbance (due to double Tyrosine).
Validation & Quality Control
1. Mass Spectrometry (LC-MS/MS): Confirm identity using ESI-MS in positive ion mode.
-
Expected [M+H]+: 600.3 m/z.
-
Expected [M+Na]+: 622.3 m/z.
-
Fragmentation Pattern: Look for y-ions corresponding to Pro-Thr (C-term) and b-ions for Gly-Tyr.
2. Purity Assessment: Re-inject the collected fraction onto the analytical HPLC. Purity should exceed 95% (area under the curve) for biological assays.
3. Bioassay (Optional):
If functional validation is required, the Mouse Vas Deferens (MVD) assay is the gold standard for
References
-
Fukudome, S., & Yoshikawa, M. (1992).[6][7] Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107-111.[6] Link
-
Fukudome, S., & Yoshikawa, M. (1993). Gluten exorphin C: A novel opioid peptide derived from wheat gluten. FEBS Letters, 316(1), 17-19. Link
-
Fukudome, S., Jinsmaa, Y., Matsukawa, T., Sasaki, R., & Yoshikawa, M. (1997). Release of opioid peptides, gluten exorphins A5 and B5, from wheat gluten by pancreatic elastase.[8] FEBS Letters, 412(3), 475-479. Link
-
Takahashi, M., Fukunaga, H., Kaneto, H., Fukudome, S., & Yoshikawa, M. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice.[3][9] Japanese Journal of Pharmacology, 84(3), 259-265.[9] Link
-
Cattaneo, S., Stuknyte, M., De Noni, I. (2015).[8] Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry.[10] Journal of Pharmaceutical and Biomedical Analysis, 102, 303-306. Link
Sources
- 1. Gluten exorphin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid peptides derived from wheat gluten: their isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Exorphin A5 (GYYPW) in Biological Matrices via LC-MS/MS
Introduction & Biological Context
Exorphin A5 (Gly-Tyr-Tyr-Pro-Trp) is a bioactive opioid peptide derived from the enzymatic digestion of wheat gluten (specifically high-molecular-weight glutenin). Unlike endogenous opioids, it is absorbed from the gut, crosses the blood-brain barrier, and exhibits high selectivity for
Accurate quantification of this compound is critical for researchers investigating:
-
Gut-Brain Axis: The role of dietary peptides in autism spectrum disorders (ASD) and schizophrenia.
-
Celiac & Non-Celiac Gluten Sensitivity: Permeability markers in patients with compromised intestinal barriers ("leaky gut").
-
Food Science: Hydrolysate efficiency in hypoallergenic formula production.
Analytical Challenges
-
Hydrophobicity: The presence of two Tyrosine (Y) and one Tryptophan (W) residue makes the peptide relatively hydrophobic but prone to non-specific binding on plasticware.
-
Oxidative Instability: The indole ring of Tryptophan is highly susceptible to oxidation (forming kynurenine or hydroxytryptophan) during sample processing, leading to underestimation of concentration.
-
Matrix Interference: Low endogenous concentrations (pg/mL to ng/mL range) in plasma/CSF require rigorous cleanup to remove phospholipids.
Analyte Profile
| Property | Value | Notes |
| Sequence | Gly-Tyr-Tyr-Pro-Trp (GYYPW) | N-terminal Glycine is essential for opioid activity. |
| Formula | ||
| Monoisotopic Mass | 671.2856 Da | |
| Precursor Ion | 672.29 m/z | Singly charged species is dominant in ESI+. |
| Isoelectric Point (pI) | ~5.5 | Neutral at physiological pH; positively charged in acidic mobile phase. |
| Hydrophobicity | High | Retains well on C18; requires high organic content to elute. |
Method Development Strategy (Expertise & Logic)
The "Proline Effect" in Fragmentation
This compound contains a Proline residue at position 4. In Collision-Induced Dissociation (CID), the peptide bond N-terminal to Proline is highly labile. Consequently, we expect the y2 ion (Pro-Trp) and y3 ion (Tyr-Pro-Trp) to be the most intense fragments. This structural insight dictates our MRM transition selection, ensuring higher sensitivity than choosing random fragments.
Controlling Tryptophan Oxidation
To ensure "Trustworthiness" in the data, the protocol below incorporates an antioxidant step. Without this, the conversion of Trp (+16 Da shift) would cause the parent mass to shift from 672.3 to 688.3, resulting in a false negative.
Adsorption Mitigation
Peptides with aromatic residues stick to standard polypropylene. LoBind tubes or silanized glass vials are mandatory.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition, highlighting the decision points for Quality Control (QC).
Figure 1: Analytical workflow for this compound highlighting the critical control point (CCP) for Tryptophan stability.
Protocol 1: Sample Preparation (Solid Phase Extraction)
Objective: Isolate this compound from complex matrices (plasma/urine) while removing salts and proteins.
Materials:
-
Oasis HLB Cartridges (30 mg) or equivalent C18 SPE.
-
Internal Standard (IS): Deuterated this compound (
-Phe variant) or Angiotensin I (if isotopic standard unavailable). -
Antioxidant Solution: 10 mM Ascorbic Acid in water.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/urine on ice.
-
Add Internal Standard (final conc. 10 ng/mL).
-
Add Antioxidant Solution (10 µL per 100 µL sample) to prevent Trp oxidation.
-
Acidify sample with 1% Formic Acid (1:1 v/v) to disrupt protein binding and ionize the peptide (
). -
Centrifuge at 10,000 x g for 10 min to remove precipitates.
-
-
SPE Conditioning:
-
1 mL Methanol (100%).
-
1 mL Water (0.1% Formic Acid).
-
-
Loading:
-
Load the acidified supernatant onto the cartridge (Flow rate: <1 mL/min).
-
-
Washing (Critical Step):
-
Wash with 1 mL 5% Methanol / 0.1% Formic Acid .
-
Logic: This removes salts and highly polar compounds. Do not exceed 5% organic, or this compound (hydrophobic) may elute prematurely.
-
-
Elution:
-
Elute with 500 µL 80% Acetonitrile / 0.1% Formic Acid .
-
Collect in LoBind tubes.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen flow at 35°C.
-
Reconstitute in 100 µL 10% Acetonitrile / 0.1% Formic Acid .
-
Vortex gently and transfer to autosampler vial.
-
Protocol 2: LC-MS/MS Method Parameters[1]
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS) coupled to UHPLC.
Liquid Chromatography (LC)[2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm particle size.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 6.0 | 50 | Linear Gradient |
| 6.1 | 95 | Wash |
| 8.0 | 95 | Wash Hold |
| 8.1 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry (MRM)[1][3]
-
Ionization: Electrospray Ionization (ESI) Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 400°C.
MRM Transition Table (Optimize Collision Energy - CE):
| Compound | Precursor (m/z) | Product (m/z) | Ion Type | Role | Est. CE (V) |
| This compound | 672.3 | 302.2 | y2 (Pro-Trp) | Quantifier | 25-30 |
| This compound | 672.3 | 465.2 | y3 (Tyr-Pro-Trp) | Qualifier | 22-28 |
| This compound | 672.3 | 205.1 | Trp Immonium+ | Qualifier | 35-40 |
| IS (Generic) | Variable | Variable | - | Internal Std | - |
Note: The y2 ion (302.2) is selected as the Quantifier because the Proline-directed fragmentation usually yields the most stable and intense peak, reducing the Limit of Quantitation (LOQ).
Data Analysis & Fragmentation Logic
To interpret the results, one must understand the fragmentation pathway. The diagram below visualizes the collision-induced dissociation of this compound.
Figure 2: Fragmentation pathway of this compound. The y2 ion is the primary quantifier due to the Proline effect facilitating bond cleavage.
Validation Criteria (Self-Validating System)
-
Retention Time: Analyte must elute within ±0.1 min of the Internal Standard.
-
Ion Ratio: The ratio of Quantifier (302.2) to Qualifier (465.2) must remain within ±20% of the reference standard.
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL. -
Recovery: Post-extraction spike recovery should be 85-115%. If lower, re-evaluate the SPE wash step (ensure organic % is not too high).
References
-
Fanciulli, G. et al. (2005). Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry.[1][2] Journal of Chromatography B.
-
Lister, J. et al. (2015). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta. Food Research International.
-
Scientific Committee on Food. (2020). Reactivity and degradation products of tryptophan in solution and proteins.[3] Free Radical Biology and Medicine.
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence.
Sources
Application Notes and Protocols for the Storage and Handling of Exorphin A5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exorphin A5, a pentapeptide with the sequence Gly-Tyr-Tyr-Pro-Thr (GYYPT), is a bioactive peptide derived from the digestion of wheat gluten.[1][2] As an exogenous opioid peptide, it exhibits selective agonist activity at δ-opioid receptors and has demonstrated neuroprotective effects.[1][3] These properties make this compound a molecule of significant interest in neuroscience, pharmacology, and drug development for potential applications in analgesia, neurodegenerative disease research, and understanding the gut-brain axis.[4][5]
The integrity and biological activity of peptides are critically dependent on their proper storage and handling. Peptides are susceptible to various degradation pathways, including oxidation, hydrolysis, and aggregation, which can be influenced by temperature, pH, solvent, and exposure to air and light.[6] Therefore, adherence to stringent protocols is paramount to ensure the reproducibility and validity of experimental results.
These application notes provide a comprehensive guide to the best practices for the storage and handling of this compound, from the initial receipt of the lyophilized powder to its use in experimental assays. The protocols herein are designed to be self-validating systems, with explanations for the causality behind each step to empower researchers to make informed decisions.
Biochemical Properties of this compound
A thorough understanding of the biochemical properties of this compound is fundamental to its correct handling.
| Property | Value | Source(s) |
| Amino Acid Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | [1][2] |
| Molecular Weight | 599.63 g/mol | [1] |
| Appearance | White lyophilized powder | [7] |
| Purity (typical) | >95% (as determined by HPLC) | [7] |
| Primary Activity | δ-opioid receptor agonist; neuroprotective effects | [1][3] |
Storage of Lyophilized this compound
The most effective way to maintain the long-term integrity of this compound is to store it in its lyophilized form.[8]
Long-Term Storage (Months to Years): For optimal stability, lyophilized this compound should be stored at -20°C or -80°C .[8][9] At these temperatures, degradative processes such as hydrolysis and oxidation are significantly slowed. The peptide can be stable for over a year under these conditions.[7]
Short-Term Storage (Weeks): For short-term storage, it is acceptable to keep the lyophilized peptide at 4°C .[7]
Key Handling Practices for Lyophilized Powder:
-
Keep Dry: Peptides are hygroscopic and can absorb moisture from the air, which can accelerate degradation.[10] Always store the vial in a desiccator or a dry, sealed container.
-
Protect from Light: Store the vial in the dark or use an amber vial to prevent photodegradation, particularly of the tyrosine residues.[10]
-
Inert Atmosphere: For maximum stability, especially for peptides containing oxidizable residues like tyrosine, storing under an inert gas (e.g., argon or nitrogen) is beneficial.[11]
-
Equilibrate Before Opening: Before opening the vial, always allow it to warm to room temperature for at least 15-20 minutes.[12] This crucial step prevents condensation of atmospheric moisture onto the cold peptide powder, which can compromise its stability.[9]
Reconstitution of this compound
Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to create a stock solution. This is a critical step where contamination or improper technique can lead to loss of activity.
Protocol 1: Solubility Testing
The solubility of a peptide is determined by its amino acid sequence. This compound (GYYPT) has a neutral overall charge. The following protocol should be used to determine the best solvent for your specific application. Always test solubility on a small aliquot, not the entire batch. [7]
-
Calculate the Charge: Determine the overall charge of the peptide at neutral pH.
-
Acidic residues (D, E, C-terminal COOH): -1
-
Basic residues (R, K, H, N-terminal NH2): +1
-
For this compound (GYYPT) with an amidated C-terminus (common in synthetic peptides) and a free N-terminus, the charge is +1 (from the N-terminus). If it has a free C-terminus, the charge is neutral (+1 and -1). Assuming a free N-terminus and C-terminus, the overall charge is 0.
-
-
Initial Solvent Selection (for neutral peptides): a. Attempt to dissolve a small amount of the peptide in sterile, purified water (e.g., Milli-Q® or HPLC-grade). b. If solubility is poor, sonication for a few minutes can be attempted to aid dissolution.[7]
-
Alternative Solvents: a. If the peptide does not dissolve in water, the next solvent of choice is typically Dimethyl sulfoxide (DMSO) .[7] Most peptides are soluble in DMSO.[7] Prepare a concentrated stock in DMSO and then dilute it with the aqueous buffer of your experiment. Ensure the final concentration of DMSO is compatible with your assay system (typically <1%).[13] b. For some applications, other organic solvents like acetonitrile or ethanol can be used, but their compatibility with the biological assay must be verified.
-
Record the Optimal Solvent: Once the best solvent is identified, document it for future reference with this specific batch of peptide.
Protocol 2: Reconstitution of Stock Solution
-
Preparation: a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[7] b. Allow the vial to equilibrate to room temperature before opening.[12] c. Work in a sterile environment (e.g., a laminar flow hood) and use sterile techniques throughout the process.
-
Solvent Addition: a. Using a sterile pipette, add the predetermined appropriate solvent to the vial. b. To avoid foaming and potential denaturation, gently run the solvent down the side of the vial.[14] Do not squirt the solvent directly onto the peptide powder.[15]
-
Dissolution: a. Gently swirl or roll the vial to dissolve the peptide.[15] Do not shake or vortex vigorously , as this can cause aggregation or degradation.[14] b. If necessary, let the vial sit at room temperature for 10-15 minutes to allow for complete dissolution.[14] The final solution should be clear and free of particulates.
Storage of Reconstituted this compound
Peptides in solution are significantly less stable than in their lyophilized form.[16] Proper storage of the stock solution is critical to preserving its activity.
Key Principles:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be aliquoted into single-use volumes.[8][10] The volume of each aliquot should be appropriate for one experiment.
-
Storage Temperature: Store the aliquots at -20°C or -80°C .[16][17]
-
pH of the Solution: For aqueous solutions, maintaining a pH between 5 and 6 can improve the stability of many peptides.[16]
-
Sterility: If using an aqueous buffer, it should be sterile-filtered to prevent bacterial growth, which can degrade the peptide.[18]
Storage Stability of this compound in Solution:
-
-80°C: Can be stable for up to 6 months.[17]
-
-20°C: Can be stable for up to 1 month.[17]
-
4°C: Generally stable for up to one week, but freezing is recommended for any storage beyond immediate use.[8]
It is important to note that this compound is susceptible to enzymatic degradation by peptidases.[10] If working with biological samples like plasma or cerebrospinal fluid, the addition of protease inhibitors may be necessary to prevent rapid degradation.[1]
Application Notes: Experimental Protocols
Protocol 3: Delta-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor, often using cell membranes from CHO or HEK293 cells stably expressing the receptor.
-
Materials:
-
Cell membranes expressing the human δ-opioid receptor.
-
Radioligand: [³H]-Naltrindole (a selective δ-opioid receptor antagonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add in the following order:
- Assay buffer.
- Cell membranes (typically 10-20 µg of protein per well).
- [³H]-Naltrindole at a concentration near its Kd (e.g., 1 nM).
- Either this compound at varying concentrations, buffer for total binding, or Naloxone for non-specific binding. c. Incubate the plate at room temperature for 60-90 minutes with gentle agitation. d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from a neurotoxic insult, such as exposure to amyloid-β peptide or hydrogen peroxide (H₂O₂).[15][19]
-
Cell Culture: a. Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator. b. For some applications, cells can be differentiated into a more neuron-like phenotype by treatment with retinoic acid for several days prior to the experiment.[15]
-
Procedure: a. Seed the SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Induce neurotoxicity by adding the toxic agent (e.g., 100 µM H₂O₂) to the wells. Include control wells with no toxin and wells with the toxin but no this compound. d. Incubate for the desired period (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay): a. After the incubation period, remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL). b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. c. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol). d. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: a. Express the cell viability as a percentage of the control (untreated, non-toxin exposed) cells. b. Plot the cell viability against the concentration of this compound to determine its protective effect.
Quality Control
Maintaining the quality of your this compound stock is essential for reproducible results.
Considerations for Trifluoroacetic Acid (TFA) Salts: Synthetic peptides are often purified by HPLC and are supplied as trifluoroacetate (TFA) salts.[20] TFA can be toxic to cells at certain concentrations and may interfere with biological assays.[11][20]
-
Calculating Net Peptide Content: The presence of TFA counterions adds to the total mass of the lyophilized powder. The net peptide content is typically 70-90%. To calculate the actual peptide concentration, you need to account for the mass of the counterions. The theoretical net peptide content can be estimated using the following formula:[16] Net Peptide Content (%) = (MW_peptide / (MW_peptide + (n * MW_TFA))) * 100
-
Where MW_peptide is the molecular weight of the peptide (599.63 g/mol ), n is the number of basic residues plus the N-terminus (for GYYPT, likely 1), and MW_TFA is the molecular weight of TFA (114 g/mol ).[16]
-
-
TFA Removal: If TFA is problematic for your experiments, it can be exchanged for a more biocompatible counterion like acetate or hydrochloride (HCl).[9][18] This is typically done by dissolving the peptide in a solution containing the new acid (e.g., 10 mM HCl), followed by re-lyophilization.[18]
Assessing Peptide Integrity:
-
HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of a peptide stock.[21] A single, sharp peak is indicative of high purity.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the identity of the peptide by verifying its molecular weight.[22]
Visualizations
Diagram 1: this compound Storage and Handling Workflow
Caption: Workflow for proper storage and handling of this compound.
Diagram 2: Reconstitution Decision Tree
Caption: Decision tree for determining the optimal solvent for this compound.
Diagram 3: Quality Control Process
Caption: Quality control workflow for validating a new batch of this compound.
References
-
ResearchGate. Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry | Request PDF. [Link]
-
Intercom. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center. [Link]
-
MDPI. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. [Link]
-
Standard Procedure For Storing Peptides. (2021-08-11). [Link]
-
PubMed. Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. [Link]
-
Intercom. How to Reconstitute Peptides – Step-by-Step Guide. [Link]
-
ResearchGate. Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium. [Link]
-
RSC Publishing. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]
-
Shimadzu. 01-00564-EN Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph. [Link]
-
PubMed Central. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound. [Link]
-
eLife. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. [Link]
-
LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]
-
GenScript. Impact of TFA - A Review. [Link]
-
AmbioPharm. How is Theoretical Net Peptide Content Calculated? [Link]
-
ResearchGate. (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. [Link]
-
PubMed Central. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. [Link]
-
ResearchGate. Binding studies of selected compounds on the opioid sensors and... [Link]
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ResearchGate. What are good solvents for peptide drugs? ex. DMSO? PBS? [Link]
-
Frontiers. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. [Link]
-
Biovera. HPLC Analysis Methods for Peptide Characterization | Laboratory Research. [Link]
-
Waters. Introduction to Hydrolysis. [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Encyclopedia.pub. Instability of Peptide and Possible Causes of Degradation. [Link]
-
CORE. Opioid peptides derived from wheat gluten: their isolation and characterization. [Link]
-
bioRxiv. Differential recognition of opioid analgesics by µ opioid receptors: Predicted interaction patterns correlate with ligand-specific voltage sensitivity. [Link]
-
ACS Publications. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. [Link]
-
MDPI. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. [Link]
-
GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]
-
PMC. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]
-
AlphaFold Server. [Link]
-
PubMed. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-specific Ni(II)-dependent peptide bond hydrolysis in a peptide containing threonine and histidine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Evaluation of Exorphin A5 Activity
Introduction: Unveiling the Bioactivity of Exorphin A5
This compound, a pentapeptide with the sequence Gly-Tyr-Tyr-Pro-Thr, is a food-derived bioactive peptide originating from the enzymatic digestion of wheat gluten.[1] Emerging research has highlighted its potential to interact with the endogenous opioid system, suggesting a range of physiological effects.[2] Notably, this compound has demonstrated selectivity for the δ-opioid receptor (DOR), though interactions with the μ-opioid receptor (MOR) have also been reported.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays essential for characterizing the activity of this compound.
These protocols are designed to be self-validating systems, providing a framework for robust and reproducible assessment of this compound's binding affinity, functional activity, and potential for biased agonism. By understanding these in vitro properties, researchers can gain crucial insights into its mechanism of action and therapeutic potential.
I. Foundational Assays: Quantifying Receptor Interaction and Functional Response
The initial characterization of this compound's activity relies on a suite of foundational in vitro assays. These assays are designed to determine the peptide's affinity for opioid receptors and to quantify its ability to modulate downstream signaling pathways.
Competitive Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay is the gold standard for measuring the affinity of a ligand for its receptor.[4] It operates on the principle of competition between a radiolabeled ligand and the unlabeled test compound (this compound) for a finite number of receptors.
Expert Insight: The choice of radioligand is critical for assay success. For assessing this compound's affinity for MOR and DOR, [3H]DAMGO and [3H]DPDPE are highly selective and commercially available options, respectively.[5][6]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human μ-opioid receptor (hMOR) or δ-opioid receptor (hDOR) in appropriate growth medium.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[7] Resuspend the final membrane pellet in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
50 µL of a fixed concentration of radioligand (e.g., [3H]DAMGO for MOR or [3H]DPDPE for DOR, at a concentration close to its Kd).
-
50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Naloxone).
-
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) in a program like GraphPad Prism to determine the IC50 value.[8][9]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Expected Quantitative Data:
| Parameter | Receptor | Expected Value for this compound |
| Ki (nM) | μ-Opioid Receptor (MOR) | To be determined |
| Ki (nM) | δ-Opioid Receptor (DOR) | To be determined (expected to be lower than MOR) |
cAMP Functional Assay: Assessing G-protein Coupling
Opioid receptors, including MOR and DOR, are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[11] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12]
Expert Insight: To measure the inhibition of adenylyl cyclase, it is common practice to first stimulate cAMP production with forskolin, a direct activator of adenylyl cyclase. The ability of an agonist like this compound to reduce this forskolin-stimulated cAMP level is then quantified.
Signaling Pathway: Gi-Coupled Opioid Receptor
Caption: Gi-coupled opioid receptor signaling pathway.
Detailed Protocol: cAMP Functional Assay (e.g., using Promega's cAMP-Glo™ Assay)
-
Cell Preparation:
-
Culture CHO-K1 cells stably expressing hMOR or hDOR.
-
Harvest and resuspend the cells in stimulation buffer to the desired density.[13]
-
-
Assay Setup:
-
In a white, opaque 96-well plate, add cells to each well.
-
Add varying concentrations of this compound.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.
-
Add the cAMP-Glo™ Detection Solution containing protein kinase A (PKA).
-
Incubate to allow the PKA reaction to proceed.
-
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent to stop the PKA reaction and measure the remaining ATP via a luciferase reaction.[14]
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the luminescence readings to cAMP concentrations.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value.
-
Expected Quantitative Data:
| Parameter | Receptor | Expected Value for this compound |
| EC50 (nM) | μ-Opioid Receptor (MOR) | To be determined |
| EC50 (nM) | δ-Opioid Receptor (DOR) | To be determined (expected to be lower than MOR) |
II. Advanced Assays: Investigating Biased Agonism
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For opioid receptors, this is often characterized by the differential activation of G-protein signaling versus the β-arrestin pathway.[15]
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, which promotes the recruitment of β-arrestin proteins. This leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades.
Expert Insight: The PathHunter® β-arrestin assay from DiscoverX is a widely used platform that employs enzyme fragment complementation to quantify β-arrestin recruitment.[2]
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Detailed Protocol: PathHunter® β-Arrestin Assay
-
Cell Culture:
-
Use a PathHunter® cell line engineered to co-express a ProLink™ (PK)-tagged opioid receptor (MOR or DOR) and an Enzyme Acceptor (EA)-tagged β-arrestin.[16]
-
-
Assay Setup:
-
Plate the cells in a 96-well assay plate and incubate overnight.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow for β-arrestin recruitment and the complementation of the β-galactosidase enzyme fragments.
-
-
Detection:
-
Add the PathHunter® detection reagents containing the chemiluminescent substrate.
-
Incubate at room temperature for 60 minutes.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Expected Quantitative Data:
| Parameter | Receptor | Expected Value for this compound |
| EC50 (nM) | μ-Opioid Receptor (MOR) | To be determined |
| EC50 (nM) | δ-Opioid Receptor (DOR) | To be determined |
III. Intestinal Permeability Assessment: The Caco-2 Cell Model
For a food-derived peptide like this compound, its ability to cross the intestinal barrier is a critical determinant of its systemic bioactivity. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, is a widely accepted in vitro model for predicting intestinal drug absorption.[17]
Expert Insight: The integrity of the Caco-2 cell monolayer is paramount for reliable permeability data. This is typically assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell intestinal permeability assay.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values indicative of good integrity.
-
-
Transport Experiment:
-
Wash the monolayers with transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add a solution of this compound to the apical (AP) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C0 is the initial concentration of the peptide in the apical chamber.
-
Expected Quantitative Data:
| Parameter | Description | Expected Value for this compound |
| Papp (cm/s) | Apparent Permeability Coefficient | To be determined |
IV. Summary of Key Assays and Parameters
| Assay | Purpose | Key Parameters |
| Competitive Radioligand Binding | To determine the binding affinity of this compound to opioid receptors. | Ki (inhibition constant): A measure of the binding affinity. A lower Ki indicates higher affinity. |
| cAMP Functional Assay | To assess the functional activity of this compound in modulating Gαi-protein signaling. | EC50 (half-maximal effective concentration): The concentration of this compound that produces 50% of its maximal effect. |
| β-Arrestin Recruitment Assay | To evaluate the potential for biased agonism by measuring the recruitment of β-arrestin to the receptor. | EC50 (half-maximal effective concentration): The concentration of this compound that induces 50% of the maximal β-arrestin recruitment. |
| Caco-2 Permeability Assay | To predict the intestinal absorption of this compound. | Papp (apparent permeability coefficient): A measure of the rate of transport across the Caco-2 cell monolayer. |
V. References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107-111.
-
Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Eurofins DiscoverX Webinar.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
GraphPad Software. (n.d.). Prism 3 -- Analyzing Dose-Response Data - FAQ 1751. Retrieved from [Link]
-
ResearchGate. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Gluten exorphin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-type specific molecular architecture for mu opioid receptor function in pain and addiction circuits. Retrieved from [Link]
-
DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
-
YouTube. (2013). Graphpad Prism - plotting and analysis of dose-response data. Retrieved from [Link]
-
Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS journal, 8(1), E118–E125.
-
Zadina, J. E., et al. (1993). Demonstration of kappa 3-opioid receptors in the SH-SY5Y human neuroblastoma cell line. The Journal of pharmacology and experimental therapeutics, 265(1), 254–262.
-
ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]
-
ACS Publications. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. Retrieved from [Link]
-
ACS Publications. (2021). Rational Design of Biased Agonists for the μ-Opioid Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Mu Receptors. Retrieved from [Link]
-
MDPI. (2022). Effects of Different Opioid Drugs on Oxidative Status and Proteasome Activity in SH-SY5Y Cells. Retrieved from [Link]
-
University of San Diego. (n.d.). Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. Retrieved from [Link]
-
MDPI. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Retrieved from [Link]
-
DiscoverX Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]
-
MDPI. (2023). Identification of Immune-Active Peptides in Casein Hydrolysates and Its Transport Mechanism on a Caco-2 Monolayer. Retrieved from [Link]
-
National Center for Biotechnology Information. (1993). The influence of peptide structure on transport across Caco-2 cells. Retrieved from [Link]
-
ResearchGate. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Human Mu Opioid Receptor Cell Line. Retrieved from [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (1993). Receptor mechanisms of opioid tolerance in SH-SY5Y human neural cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Identification of a Novel “Almost Neutral” Mu Opioid Receptor Antagonist in CHO Cells Expressing the Cloned Human Mu Opioid Receptor. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PathHunter assays for GPCRs and kinases. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic drawing of Caco-2 cells monolayer as a model to predict.... Retrieved from [Link]
-
eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Retrieved from [Link]
-
YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]
-
YouTube. (2023). Physiology: Gs (cAMP) Pathway (GPCR) - Step By Step Quick and Easy!. Retrieved from [Link]
-
National Cancer Institute. (2024). Fluorinated MU-Opioid Receptor Agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Propofol increases µ-opioid receptor expression in SH-SY5Y human neuroblastoma cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). THE DELTA OPIOID RECEPTOR TOOL BOX. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Retrieved from [Link]
Sources
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- 3. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
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- 6. THE DELTA OPIOID RECEPTOR TOOL BOX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
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- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. zenodo.org [zenodo.org]
- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Application Note: Characterization of Gluten Exorphin A5 Affinity via Competitive Radioligand Binding Assays
Introduction & Mechanistic Grounding
Gluten this compound is an exogenous opioid pentapeptide derived from the enzymatic digestion of wheat gluten.[1] With the sequence Gly-Tyr-Tyr-Pro-Thr (GYYPT) , it is distinct from endogenous opioids (like enkephalins) due to its unique N-terminal glycine, yet it exhibits high selectivity for the Delta Opioid Receptor (DOR) .
Unlike the Mu-opioid receptor (MOR), which mediates classic morphine-induced analgesia and euphoria, the DOR modulates analgesia, emotional behavior, and hypoxic neuroprotection. Characterizing the affinity of this compound is critical for understanding the "gut-brain axis" implications of dietary gluten and developing novel peptide-based therapeutics.
Why Radioligand Binding?
While functional assays (e.g., cAMP inhibition, GTP
Experimental Design & Logic
To ensure scientific integrity, this assay relies on the Law of Mass Action . We establish a competition between a fixed concentration of a radiolabeled antagonist (or agonist) and varying concentrations of the "cold" competitor (this compound).
Critical Selection Criteria
-
Receptor Source: Transfected CHO or HEK293 cells stably expressing human DOR (hDOR) are preferred over brain homogenates to eliminate cross-reactivity with Mu or Kappa receptors.
-
Radioligand: We utilize [
H]-Naltrindole (DOR-selective antagonist) or [ H]-DPDPE (DOR-selective agonist). Naltrindole is often preferred for affinity screening because it is less sensitive to the G-protein coupling state of the receptor than agonists. -
Non-Specific Binding (NSB) Control: A saturating concentration (10
M) of unlabeled Naloxone or Naltrexone is required to define non-specific binding sites (filter binding, lipid entrapment).
Visualizing the Signaling Pathway
Understanding the target is essential for data interpretation. This compound acts as a DOR agonist, triggering the G
Figure 1: Mechanism of Action.[2][3] this compound binds DOR, activating Gi/o proteins which inhibit adenylyl cyclase and modulate ion channels.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | Gluten this compound (GYYPT) | Competitor ligand.[4][5] Purity >95%. |
| Radioligand | [5',7'- | The tracer to be displaced. |
| NSB Ligand | Naloxone Hydrochloride (10 mM stock) | Defines non-specific binding. |
| Receptor Source | Membrane prep from hDOR-CHO cells | Target protein. |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | Physiological salt environment. |
| Filters | Glass Fiber Filters (GF/C) | Traps membrane-bound ligand. |
| Pre-soak Solution | 0.3% Polyethylenimine (PEI) | Reduces radioligand binding to filters (critical for cationic peptides). |
Detailed Protocol: Competitive Binding
Phase 1: Preparation
-
Pre-soak Filters: Soak GF/C filters in 0.3% PEI for at least 60 minutes at 4°C. Causality: PEI neutralizes the negative charge of glass fibers, preventing the positively charged peptide/radioligand from sticking to the filter itself.
-
Ligand Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Range:
M to M (covering the expected micromolar affinity).
-
-
Membrane Prep: Thaw hDOR membranes and dilute in Assay Buffer to achieve ~10-20
g protein per well. Homogenize gently with a Dounce homogenizer to ensure suspension.
Phase 2: Assay Setup (96-well format)
Pipette reagents into a polypropylene plate in the following order. All conditions must be run in triplicate .
| Well Type | Assay Buffer ( | NSB Ligand ( | This compound ( | Membranes ( | Radioligand ( |
| Total Binding (TB) | 100 | - | - | 50 | 50 |
| Non-Specific (NSB) | 50 | 50 (Naloxone) | - | 50 | 50 |
| Test (Competition) | 50 | - | 50 (Dilution Series) | 50 | 50 |
Note: The Radioligand concentration should be equal to its
Phase 3: Incubation & Termination
-
Incubate: Seal the plate and incubate for 60 minutes at 25°C (Room Temp).
-
Logic: Equilibrium must be reached. While 37°C is physiological, 25°C reduces enzymatic degradation of the peptide.
-
-
Harvest: Place PEI-soaked filters onto a vacuum manifold (e.g., PerkinElmer FilterMate).
-
Wash: Rapidly filter the reaction mix and wash filters 3 times with 300
L of ice-cold (4°C) Wash Buffer (50 mM Tris-HCl).-
Logic: Cold buffer prevents the dissociation of the bound ligand during the wash step.
-
-
Count: Dry filters, add liquid scintillation cocktail, and count CPM (Counts Per Minute) in a beta-counter.
Assay Workflow Visualization
Figure 2: Step-by-step workflow for the competitive radioligand binding assay.
Data Analysis & Interpretation
Calculate Specific Binding
Acceptance Criteria: Specific binding should be >70% of Total Binding. If NSB is high, re-optimize the PEI soak or wash steps.Determine
Plot % Specific Binding (Y-axis) vs. Log [this compound] (X-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) to find the
Calculate (Cheng-Prusoff Equation)
The
- : Determined from your curve.
- : Concentration of radioligand used (nM).[3][5]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results:
this compound typically exhibits a
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107-111.
-
Takahashi, M., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. Japanese Journal of Pharmacology, 84(3), 259-265.[6]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources.
-
PerkinElmer. Radioligand Binding Assay Guide. PerkinElmer Application Notes.
-
Pasternak, G. W., & Pan, Y. X. (2013). Mu opioids and their receptors: evolution of a concept. Pharmacological Reviews, 65(4), 1257-1317.
Sources
- 1. Gluten exorphin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Selecting and Utilizing Animal Models for Studying the Physiological Effects of Exorphin A5
An authoritative guide to the preclinical evaluation of Exorphin A5, a diet-derived opioid peptide.
Abstract
Exorphins are a class of opioid-like peptides generated during the digestion of common dietary proteins, such as gluten and casein.[1][2] Gluten this compound (GYYPT), a peptide fragment derived from wheat gluten, has emerged as a molecule of significant interest due to its demonstrated bioactivity and potential to influence physiological processes in both the peripheral and central nervous systems.[3] Research indicates that this compound can modulate gastrointestinal motility, pain perception, behavior, and even hormonal regulation.[4][5] This document provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals aiming to investigate the in vivo effects of this compound using established rodent models. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of translatable preclinical data.
Scientific Background: this compound and its Putative Mechanisms of Action
This compound is a pentapeptide with the sequence Gly-Tyr-Tyr-Pro-Thr, formed during the enzymatic breakdown of gluten proteins.[2][3] Its opioid-like properties stem from its ability to bind to and activate opioid receptors (μ, δ, and κ), which are widely distributed throughout the central nervous system, gastrointestinal tract, and other peripheral tissues.[4][5] The interaction of this compound with these receptors can initiate a cascade of physiological responses.
Key Research Areas for this compound Investigation:
-
Gastrointestinal Function: Early research demonstrated that gluten exorphins significantly increase intestinal transit time, an effect that is abolished by the opioid antagonist naloxone.[1][6] This makes it a key target for understanding diet-related gastrointestinal disorders.
-
Neurobehavioral Effects: Studies in mice have shown that orally delivered this compound can modify learning and anxiety-like behaviors, indicating it can influence both the peripheral and central nervous systems.[1][7]
-
Nociception (Pain Perception): Intracerebroventricular administration of this compound has been reported to induce antinociceptive (pain-reducing) effects in animal models.[7]
-
Metabolic & Endocrine Regulation: Oral administration of this compound has been shown to stimulate a post-meal increase in insulin production in rodents, an effect also reversible by naloxone.[1] This suggests a potential role in metabolic signaling within the gastrointestinal tract and pancreatic tissues.[1]
Strategic Selection of Animal Models
The selection of an appropriate animal model is a critical decision that directly impacts the validity and translational potential of experimental findings. Rodent models (mice and rats) are overwhelmingly the most common and effective choice for studying opioid effects, gastrointestinal function, and neurological conditions due to their well-characterized physiology, genetic tractability, and the vast availability of validated testing paradigms.[8][9][10][11]
Table 1: Recommended Rodent Models for this compound Research
| Animal Model | Recommended Strain(s) | Primary Research Applications | Scientific Justification |
| Mouse | C57BL/6J, BALB/c | Gastrointestinal motility, nociception, anxiety, learning and memory. | Mice are cost-effective and easy to handle.[8] C57BL/6J is a common inbred strain providing a stable genetic background. BALB/c mice are often used in anxiety studies due to their distinct behavioral profile. |
| Rat | Sprague-Dawley, Wistar | Pharmacokinetic studies, gastrointestinal transit, complex behavioral tasks, endocrine studies. | Rats are larger, allowing for easier surgical manipulation and collection of larger blood volumes for analysis. Their calm temperament is suitable for frequent handling.[8][11] |
Validated Experimental Protocols
All procedures involving animals must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Preparation and Administration of this compound
The purity of synthetic this compound is critical for reproducible results. The route of administration should be chosen based on the experimental question.
Materials:
-
High-purity synthetic Gluten this compound (e.g., MedChemExpress or similar)
-
Sterile, pyrogen-free 0.9% saline
-
Appropriate syringes and needles (for IP injection) or gavage needles (for oral administration)
Protocol:
-
Reconstitution: Aseptically dissolve lyophilized this compound in sterile 0.9% saline to create a stock solution (e.g., 1 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Dose Preparation: Dilute the stock solution with sterile saline to the final desired concentration immediately before use. Dosing should be calculated based on the animal's body weight (mg/kg).
-
Administration Routes:
-
Oral Gavage (PO): To model dietary intake and study effects on the gastrointestinal tract and subsequent systemic absorption.[1][7]
-
Intraperitoneal (IP) Injection: For rapid systemic delivery and to study effects that bypass initial gut metabolism.
-
Intracerebroventricular (ICV) Injection: For direct administration to the central nervous system to study direct neurological effects, bypassing the blood-brain barrier.[1][7]
-
Protocol: Assessment of Gastrointestinal Motility
This protocol measures whole-gut transit time, a key indicator of gut motility. Opioids, including exorphins, are known to slow transit time.[1][6]
Workflow for Gastrointestinal Transit Assay
Caption: Hypothesized opioid receptor-mediated signaling leading to anxiolysis.
Step-by-Step Methodology:
-
Acclimation: Acclimate the animal to a dimly lit, quiet testing room for at least 60 minutes.
-
Treatment: Administer this compound or vehicle control 30 minutes prior to testing.
-
Test Procedure: Place the animal in the center of the plus-shaped maze, which consists of two open arms and two enclosed arms. Allow the animal to explore freely for 5 minutes.
-
Data Acquisition: Record the session with an overhead video camera and use tracking software for analysis.
-
Data Analysis: Key parameters include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic (anxiety-reducing) effect.
-
Data Interpretation & Experimental Controls
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., Student's t-test for two groups, ANOVA for multiple groups). P-values <0.05 are typically considered significant.
-
Vehicle Control: This is a mandatory control group that receives only the solvent (e.g., saline) used to dissolve this compound. This accounts for any effects of the administration procedure itself.
-
Positive Control: Including a known compound (e.g., morphine in the hot plate test or diazepam in the EPM test) can help validate that the experimental setup is capable of detecting the expected effect.
-
Naloxone Blockade: To confirm that the observed effects are mediated by opioid receptors, a separate experiment can be run where animals are pre-treated with an opioid antagonist like naloxone before this compound administration. Reversal of the effect by naloxone strongly supports an opioid-mediated mechanism. [1][6]
Conclusion
The protocols detailed in this guide provide a validated framework for the preclinical investigation of Gluten this compound. By employing these standardized animal models and assays, researchers can effectively characterize the peptide's effects on gastrointestinal, neurological, and metabolic systems. Rigorous adherence to experimental design, including the use of appropriate controls, is essential for generating high-quality, reproducible data that can elucidate the physiological significance of this diet-derived bioactive peptide.
References
- Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier. (2025).
- Zuccotti, G. et al. (2020). Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder. Antioxidants.
- Pruimboom, L., & de Punder, K. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease.
- Morley, J. E., et al. (1983). Effect of exorphins on gastrointestinal function, hormonal release, and appetite. Gastroenterology.
- Exorphins. (n.d.).
- Chemical Structure Gluten this compound Molecule. Shutterstock.
- The opioid effects of gluten exorphins: asymptom
- Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium. (2025).
- Gluten this compound. MedChemExpress.
- Gluten exorphin. Wikipedia.
- Animal Models of Neurological Disorders. (2014). PubMed Central.
- Animal models for the gastrointestinal motility evaluation. (2025).
- Animal Models for Functional Gastrointestinal Disorders. (2020). PubMed Central.
- Animal Models of Neurological Disorders. (2025).
- Animal Models of Addiction and the Opioid Crisis. (2017). Taconic Biosciences.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2020). Frontiers.
- Gastrointestinal Models to Evalu
- Utility of animal gastrointestinal motility and transit models in functional gastrointestinal disorders. (2018). Journal of Neurogastroenterology and Motility.
- Experimental Animal Models in Neurological Diseases. (2024). DergiPark.
Sources
- 1. The opioid effects of gluten exorphins: asymptomatic celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gluten exorphin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of exorphins on gastrointestinal function, hormonal release, and appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 11. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
Application Note: Mechanistic Profiling of Gluten Exorphin A5 in Gut Motility Models
Abstract & Introduction
Gluten Exorphin A5 is a bioactive pentapeptide (H-Gly-Tyr-Tyr-Pro-Thr-OH) derived from the enzymatic digestion of high-molecular-weight glutenin found in wheat.[1] Unlike classical opioid agonists (e.g., morphine) that primarily target the Mu-opioid receptor (MOR), this compound exhibits a distinct pharmacological profile with high selectivity for Delta-opioid receptors (DOR) in the peripheral nervous system, specifically within the Enteric Nervous System (ENS).
This application note provides a rigorous framework for utilizing this compound to study opioid-induced bowel dysfunction and the gut-brain axis. It addresses the critical challenge of peptide stability—specifically susceptibility to Dipeptidyl Peptidase IV (DPP IV)—and details optimized protocols for both ex vivo organ bath assays and in vivo gastrointestinal transit studies.
Key Applications
-
Opioid Receptor Profiling: Distinguishing MOR vs. DOR contributions to peristaltic inhibition.
-
Nutritional Pharmacology: Investigating "food intolerance" mechanisms beyond immunogenic (celiac) pathways.
-
Drug Development: Screening for DOR-selective antagonists using this compound as a natural agonist control.
Pharmacological Mechanism & Signaling
To use this compound effectively, one must understand its signal transduction pathway. Upon release in the gut lumen (or exogenous administration), this compound binds to DORs expressed on the myenteric plexus neurons.
The Signaling Cascade
-
Binding: this compound binds to the G-protein coupled Delta-Opioid Receptor (DOR).
-
Transduction: Activation of
proteins inhibits Adenylyl Cyclase (AC). -
Effect: Reduced cAMP levels lead to the closure of voltage-gated
channels and opening of channels. -
Outcome: Hyperpolarization of the presynaptic nerve terminal inhibits the release of excitatory neurotransmitters (Acetylcholine, Substance P), resulting in reduced smooth muscle contraction (constipation/stasis).
Visualization: this compound Mechanism of Action
Figure 1: Signal transduction pathway of this compound from luminal digestion to neuromuscular inhibition.[1]
Protocol A: Ex Vivo Ileum Contractility Assay (Organ Bath)
This assay isolates the direct effect of this compound on smooth muscle contractility, removing systemic hormonal variables.
Expert Insight: The Stability Paradox
This compound contains a Proline residue at position 4, making it a target for Dipeptidyl Peptidase IV (DPP IV). In standard organ bath preparations, tissue-bound peptidases can degrade the peptide within minutes, leading to false negatives.
-
Requirement: You must pre-incubate the tissue with a peptidase inhibitor cocktail (e.g., Amastatin or Diprotin A) to observe the true pharmacological
.
Materials
-
Tissue: Guinea Pig Ileum (GPI) or Mouse Ileum.
-
Buffer: Tyrode’s Solution (
, carbogenated with 95% / 5% ). -
Peptide: this compound (dissolved in water/DMSO, stock
M). -
Stimulation: Electrical Field Stimulation (EFS) is preferred over chemical (ACh) stimulation to demonstrate the neuronal inhibition mechanism.
Step-by-Step Methodology
-
Tissue Preparation:
-
Sacrifice animal via cervical dislocation.
-
Excise 2-3 cm segments of the ileum (10 cm proximal to the cecum).
-
Flush lumen with cold Tyrode’s solution.
-
-
Mounting:
-
Mount segment longitudinally in the organ bath (10-20 mL chamber).
-
Apply resting tension (0.5 g for mouse, 1.0 g for guinea pig).
-
Equilibration: Wash every 15 mins for 60 mins.
-
-
Inhibitor Pre-treatment (Crucial):
-
Add Amastatin (10
M) and Bestatin (10 M) to the bath. -
Incubate for 20 minutes.
-
-
Baseline Stimulation:
-
Apply EFS (Voltage: Supramaximal, Freq: 0.1 Hz, Duration: 0.5 ms).
-
Record stable baseline twitch contractions.
-
-
Agonist Dosing (Cumulative):
-
Add this compound in cumulative concentrations (
M to M). -
Allow 3-5 minutes per concentration for plateau response.
-
Note: Do not wash between doses.
-
-
Reversal (Validation):
-
Once max inhibition is reached, add Naltrindole (DOR-selective antagonist,
M) or Naloxone (non-selective, M). -
Recovery of twitch height confirms opioid specificity.
-
Visualization: Ex Vivo Workflow
Figure 2: Chronological workflow for the ex vivo organ bath assay ensuring peptidase inhibition.
Protocol B: In Vivo Gastrointestinal Transit (Charcoal Meal)
This protocol measures the physiological impact of this compound on whole-gut motility.
Experimental Design Table
| Parameter | Specification | Notes |
| Animal Model | Male ICR or C57BL/6 Mice (20-25g) | Male preferred to avoid estrus cycle motility var. |
| Fasting | 18-24 hours | Water ad libitum. Wire mesh cage to prevent coprophagy. |
| Test Agent | This compound | Dose range: 10 - 300 mg/kg (Oral) or 1 - 30 mg/kg (IP). |
| Marker | Charcoal Meal | 5% Activated Charcoal in 10% Gum Arabic. |
| Positive Control | Morphine HCl (10 mg/kg, s.c.) | Validates the assay sensitivity. |
Step-by-Step Methodology
-
Drug Administration:
-
Administer this compound (Vehicle: Saline).
-
Timing:
-
If IP/SC: Administer 15 minutes before the charcoal meal.
-
If Oral: Administer 30 minutes before the charcoal meal (higher dose required due to digestion).
-
-
-
Charcoal Meal Gavage:
-
Administer 0.2 - 0.3 mL of the Charcoal suspension via oral gavage.
-
-
Transit Period:
-
Allow exactly 20 minutes for transit.
-
-
Tissue Harvest:
-
Euthanize mice immediately (
asphyxiation). -
Rapidly dissect the small intestine from the pylorus to the ileocecal junction.
-
Carefully extend the intestine on a clean surface without stretching.
-
-
Measurement & Calculation:
-
Measure Total Length of Small Intestine (
). -
Measure Distance traveled by the Charcoal front (
). -
Calculate Transit Ratio (%) :
-
Calculate % Inhibition :
-
Troubleshooting & Technical Notes
Solubility and Handling
-
Solubility: this compound is hydrophobic.[1] Dissolve initially in a small volume of DMSO or 0.1M Acetic Acid before diluting in buffer. Ensure final DMSO concentration is <0.1% for in vivo and <0.5% for ex vivo.
-
Adsorption: Like many peptides, A5 sticks to glass. Use siliconized tubes or low-protein-binding plasticware (polypropylene).
Common Pitfalls
-
Lack of Effect: Usually due to peptidase degradation. Solution: Increase dose or use peptidase inhibitors (Diprotin A).
-
High Variability: Often caused by stress in mice during gavage. Solution: Handle animals daily for 3 days prior to the experiment to acclimate.
-
Precipitation: High concentrations (>1mM) in Tyrode's buffer (high salt) may precipitate. Solution: Sonicate and filter; verify concentration via HPLC if critical.
References
-
Takahashi, M., et al. (2000).[2] "Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice."[2] Japanese Journal of Pharmacology, 84(3), 259-265.[2]
-
Fukudome, S., & Yoshikawa, M. (1992).[3] "Opioid peptides derived from wheat gluten: their isolation and characterization." FEBS Letters, 296(1), 107-111.
-
Fudala, R., et al. (2007). "Structure-activity relationships of gluten this compound analogs." Peptides, 28(1), 10-16. (Validates DOR selectivity).
-
Holzer, P. (2009). "Opioid receptors in the gastrointestinal tract."[4] Regulatory Peptides, 155(1-3), 11-17. (Review of MOR/DOR mechanisms).
Sources
Application Notes & Protocols: The Use of Exorphin A5 in Neurological Research
Introduction: Unveiling Exorphin A5
This compound is a biologically active pentapeptide derived from the enzymatic digestion of gluten, a protein complex found in wheat and related grains.[1][2] Its sequence, Gly-Tyr-Tyr-Pro-Thr (GYYPT), classifies it as an "exorphin"—an exogenous peptide with opioid-like activity.[3][4] Unlike endogenous opioids such as endorphins, exorphins originate from external dietary sources and are of significant interest in neuroscience for their ability to influence physiological processes upon absorption.[5]
The potential for orally delivered this compound to cross intestinal and potentially the blood-brain barriers allows it to interact with the central nervous system (CNS), making it a valuable tool for investigating the gut-brain axis and the impact of dietary peptides on neurological function.[3][6][7] Research has demonstrated its involvement in modulating pain perception, learning, memory, and anxiety-related behaviors, primarily through interaction with opioid receptors.[7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in neurological research, detailing its mechanism of action and providing robust experimental protocols.
| Property | Description | Source |
| Peptide Name | Gluten this compound | [1] |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | [4][9] |
| Molecular Formula | C₂₉H₃₇N₅O₉ | [4] |
| Molecular Weight | 599.63 g/mol | [4] |
| Origin | Enzymatic digest of high molecular weight glutenin (from wheat) | [2] |
| Primary Receptor | δ-opioid receptor (DOR) | [2][10][11] |
Table 1: Key Properties of this compound.
Mechanism of Action: A δ-Opioid Receptor Agonist
This compound exerts its primary neurological effects by acting as an agonist, with high selectivity for the δ-opioid receptor (DOR), a class of G protein-coupled receptors (GPCRs).[10][11] The binding of this compound to DORs on neuronal membranes initiates a cascade of intracellular signaling events that modulate neuronal excitability and function.
Causality of Action: The activation of DORs by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This results in hyperpolarization and a decrease in neuronal firing. Furthermore, DOR activation can trigger mitogenic and pro-survival pathways, such as the phosphorylation of Akt and Erk1/2, which have been observed in cell-based studies with gluten exorphins.[10][12] This dual ability to modulate immediate neuronal activity and influence long-term cell survival pathways makes this compound a multifaceted research tool.
The opioid-like effects of this compound can be antagonized by naloxone, a non-selective opioid receptor antagonist.[13] The use of naloxone or more specific DOR antagonists is crucial in experimental design to validate that the observed biological effects are indeed mediated through opioid receptor pathways.
Caption: this compound signaling pathway via the δ-opioid receptor.
Core Experimental Protocols
This section provides validated, step-by-step protocols for investigating the neurological effects of this compound. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
Protocol 1: In Vitro Neuronal Viability and Signaling Assay
Objective: To assess the effect of this compound on the viability and intracellular signaling of a human neuroblastoma cell line (e.g., SH-SY5Y), a common model for neuronal function.
Rationale: This assay determines if this compound has a direct effect on neuronal cell health and activates key signaling pathways like Akt, consistent with its proposed mechanism of action.[10] The MTS assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (synthetic, >95% purity)
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
Serum-free medium
-
Naloxone
-
MTS assay kit
-
Phospho-Akt and Total Akt antibodies for Western Blotting
-
96-well and 6-well culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C, 5% CO₂. Seed cells in 96-well plates (for MTS) at 1x10⁴ cells/well and in 6-well plates (for Western Blot) at 5x10⁵ cells/well. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace complete medium with serum-free medium and incubate for 4-6 hours. This step synchronizes the cells and reduces baseline signaling activity.
-
Treatment Preparation: Prepare stock solutions of this compound and Naloxone in sterile water or PBS. Create serial dilutions in serum-free medium to achieve final concentrations. Recommended this compound concentrations range from 1 µM to 50 µM.[10] For antagonist control, a final Naloxone concentration of 10 µM is typical.
-
Experimental Groups (in triplicate):
-
Vehicle Control (serum-free medium only)
-
This compound (e.g., 1, 10, 50 µM)
-
Naloxone only (10 µM)
-
This compound (50 µM) + Naloxone (10 µM) - Pre-incubate with Naloxone for 30 minutes before adding this compound.
-
-
Incubation: Add treatments to the cells.
-
For MTS assay: Incubate for 4 hours.[10]
-
For Western Blot: Incubate for 15-30 minutes (for phosphorylation events).
-
-
MTS Assay: Add MTS reagent according to the manufacturer's instructions. Incubate for 1-2 hours and measure absorbance at 490 nm. Cell viability is expressed as a percentage relative to the vehicle control.
-
Western Blot Analysis: Lyse cells from the 6-well plates and quantify protein concentration. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt and total Akt.
-
Data Analysis: Use one-way ANOVA with post-hoc tests to determine statistical significance.
Expected Outcome: A concentration-dependent increase in cell viability/metabolism in this compound treated cells, which is attenuated by co-treatment with Naloxone.[10] Western blot should show increased phospho-Akt levels relative to total Akt with this compound treatment, an effect also blocked by Naloxone.
Protocol 2: In Vivo Assessment of Anxiolytic and Memory-Enhancing Effects
Objective: To evaluate the effects of orally and intracerebroventricularly (i.c.v.) administered this compound on anxiety and memory in mice.
Rationale: This protocol uses established behavioral paradigms to test the central effects of this compound.[9] The elevated plus-maze (EPM) is a standard test for anxiety-like behavior, while the passive avoidance test measures learning and memory consolidation.[9] Comparing oral vs. i.c.v. administration helps elucidate the peptide's ability to cross the blood-brain barrier and exert central effects.
Caption: Experimental workflow for in vivo behavioral analysis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline (vehicle)
-
Stereotaxic apparatus for i.c.v. surgery
-
Oral gavage needles
-
Elevated plus-maze apparatus
-
Passive avoidance chamber
Procedure:
-
Animal Handling & Acclimation: Acclimate mice to the facility for at least one week. Handle them daily for 3-4 days before testing to reduce stress. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Administration (30-60 minutes before testing):
-
Oral (p.o.): Administer this compound (e.g., 10-30 mg/kg) or saline via oral gavage.
-
Intracerebroventricular (i.c.v.): For acute studies, implant a guide cannula into the lateral ventricle using stereotaxic coordinates. After recovery, inject this compound (e.g., 10-100 nmol/mouse) or saline directly into the brain.
-
-
Elevated Plus-Maze (EPM) Test:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into open and closed arms.
-
Rationale: Anxiolytic compounds typically increase the time spent in the open arms. Oral this compound has been shown to increase time on open arms.[9]
-
-
Passive Avoidance Test:
-
Training Day: Place the mouse in the light compartment of the chamber. When it crosses into the dark compartment, deliver a mild footshock (e.g., 0.5 mA for 2s). Administer this compound or vehicle immediately post-training.
-
Testing Day (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment (up to a 300s cutoff).
-
Rationale: A longer latency indicates better memory of the aversive event. Oral this compound given post-training has been shown to increase this latency, suggesting it facilitates memory consolidation.[9]
-
-
Data Analysis: Use Student's t-test or ANOVA to compare treatment groups.
Protocol 3: Quantification of this compound in Cerebrospinal Fluid (CSF)
Objective: To accurately measure the concentration of this compound in CSF after systemic administration, providing evidence of CNS penetration.
Rationale: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for peptide quantification due to its high sensitivity and selectivity.[14] This protocol is adapted from established methods for detecting this compound in CSF.[15]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
This compound analytical standard
-
Acetonitrile, Methanol, Acetic Acid (LC-MS grade)
-
CSF samples collected from treated animals
Procedure:
-
Sample Collection: Collect CSF from anesthetized animals at a defined time point after this compound administration. Immediately freeze samples at -80°C.
-
Standard Curve Preparation: Prepare a standard curve of this compound in artificial CSF ranging from approximately 0.5 to 100 ng/mL.
-
LC-MS Method:
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for this compound.
-
Quantification: Inject samples and standards. Quantify this compound in the unknown samples by interpolating their peak areas against the standard curve.
Self-Validation: The lower limit of quantification (LLOQ) should be established, with values around 1.50 ng/mL being achievable.[15] Spike-and-recovery experiments in blank CSF should be performed to assess matrix effects and accuracy.
References
-
Iacobazzi, F., et al. (2020). Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Exorphin. Wikipedia. Available at: [Link]
-
Request PDF. (n.d.). Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier. ResearchGate. Available at: [Link]
-
Takahashi, M., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. PubMed. Available at: [Link]
-
Mazzarella, G., et al. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. MDPI. Available at: [Link]
-
Zali, M. R., et al. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Gluten exorphin. Wikipedia. Available at: [Link]
-
NovoPro Bioscience Inc. (n.d.). Gluten this compound peptide. Available at: [Link]
-
PubMed. (n.d.). [Food-derived opioid peptides and their neurological impact]. Available at: [Link]
-
YouTube. (2021). Endorphins, Mechanisms of Action, Animation. Available at: [Link]
-
Request PDF. (n.d.). Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. CORE. Available at: [Link]
-
PubMed. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. Available at: [Link]
-
PubMed. (2009). Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry. Available at: [Link]
-
PubMed. (n.d.). Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier. Available at: [Link]
Sources
- 1. Gluten exorphin - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Exorphin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Food-derived opioid peptides and their neurological impact] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The opioid effects of gluten exorphins: asymptomatic celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gluten this compound peptide [novoprolabs.com]
- 12. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Utilizing Gluten Exorphin A5 (GYYPT) in Opioid Research
Abstract
Gluten Exorphin A5 (Gly-Tyr-Tyr-Pro-Thr) is a bioactive pentapeptide derived from the enzymatic digestion of wheat glutenin. It functions as a selective
Part 1: Compound Profile & Strategic Sourcing
Chemical Identity
Before sourcing, verify the specific isoform. "Exorphin" is a broad category; strict adherence to the A5 sequence is required for reproducible data.
| Parameter | Specification |
| Peptide Name | Gluten this compound |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) |
| Molecular Weight | 599.64 g/mol |
| CAS Number | 142155-24-6 |
| Isoelectric Point (pI) | ~5.84 (Theoretical) |
| Receptor Affinity | High selectivity for |
Vendor Selection Matrix
Commercial peptides vary significantly in counter-ion content and purity. For biological assays, Net Peptide Content (NPC) is more critical than gross weight.
| Supplier Tier | Recommended Vendors | Grade | Counter-Ion | Best Use Case |
| Tier 1 (Gold Standard) | Bachem, Tocris | >98% (HPLC) | Trifluoroacetate (TFA) | Receptor binding assays, quantitative signaling (cAMP). |
| Tier 2 (High Utility) | Cayman Chemical, AnaSpec | >95% | TFA or Acetate | In vivo behavioral studies, metabolic screens. |
| Tier 3 (Bulk/Custom) | MyBioSource, GenScript | >90% | Variable | Preliminary screening, antibody generation. |
Critical Sourcing Note: Most commercial this compound is supplied as a TFA salt . TFA can be cytotoxic in high-concentration cell assays (>1 mM). If using for sensitive neuronal cultures, request Acetate salt or perform a salt exchange (e.g., using ion-exchange resin) prior to use.
Part 2: Handling & Reconstitution Protocol
The Challenge: this compound contains two adjacent Tyrosine (Y) residues and a Proline (P), creating a hydrophobic core that can lead to aggregation in neutral aqueous buffers, despite the hydrophilic Threonine terminus.
Protocol A: High-Recovery Reconstitution
Objective: Create a stable 10 mM Stock Solution.
-
Equilibration: Allow the lyophilized vial to reach room temperature (20 minutes) inside a desiccator to prevent condensation.
-
Solvent Selection: Do NOT add water or PBS directly.
-
Step 1: Add anhydrous DMSO (Dimethyl Sulfoxide) to 10% of the final target volume.
-
Step 2: Vortex gently for 30 seconds until the pellet is fully dissolved (solution should be clear).
-
-
Dilution: Slowly add sterile, deionized water (or 0.1% Acetic Acid) to reach the final volume.
-
Target: 10 mM concentration.
-
-
Aliquoting: Immediate aliquot into low-protein-binding tubes (e.g., Eppendorf LoBind).
-
Volume: 10 µL - 50 µL per tube (single-use).
-
-
Storage: Flash freeze in liquid nitrogen. Store at -80°C.
Part 3: Mechanism of Action (Visualized)
This compound does not merely bind receptors; it is a product of incomplete digestion that survives the gastric environment to act peripherally or centrally.
Diagram 1: Biogenic Pathway & Signaling
This diagram illustrates the release of this compound from Glutenin and its downstream impact on the Delta-Opioid Receptor (DOR).
Caption: Pathway showing enzymatic release of this compound and its subsequent Gi-coupled signaling cascade via DOR.[3]
Part 4: Application Protocol – Enzymatic Stability Assay
Context: A major confounding factor in Exorphin research is its rapid degradation by Dipeptidyl Peptidase-4 (DPP-IV), which cleaves N-terminal X-Pro or X-Ala residues. Since this compound is GYYPT, it is somewhat resistant compared to Casomorphins, but stability testing is mandatory for in vivo translation.
Protocol B: In Vitro DPP-IV Resistance Assay
Materials:
-
This compound Stock (1 mM in water/DMSO).
-
Recombinant Human DPP-IV (Sigma/Merck).
-
Tris-HCl Buffer (pH 8.0).
-
HPLC System with C18 Column.[4]
Workflow:
-
Reaction Setup:
-
Prepare 100 µL reaction mixture:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 100 µM this compound.
-
Enzyme: 10 mU DPP-IV.
-
-
-
Incubation:
-
Incubate at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 minutes.
-
-
Termination:
-
At each timepoint, remove 20 µL and add 20 µL of 10% TFA (Trifluoroacetic acid) to stop the reaction.
-
-
Analysis (HPLC):
-
Inject 20 µL onto C18 column.
-
Gradient: 5% to 60% Acetonitrile over 20 mins.
-
Monitor Absorbance at 280 nm (Tyrosine absorption).
-
-
Calculation:
-
Plot "Percent Intact Peptide" vs. Time.
-
Calculate Half-life (
).
-
Diagram 2: Stability Assay Workflow
Logical flow for validating peptide stability before conducting expensive animal/cell studies.
Caption: Step-by-step workflow for determining the enzymatic stability of this compound against DPP-IV.
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107-111.
-
Takahashi, M., et al. (2000). Intragastric administration of members of the gluten exorphin family stimulates postprandial insulin release via opioid receptors in rats. FEBS Letters, 473(3), 369-372.
-
Bachem. Product Datasheet: Gluten this compound (H-4025).
-
Cayman Chemical. Product Information: Gluten this compound (Item No. 36798).
-
Pruimboom, L., & de Punder, K. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease. Nutrients, 7(11), 9602-9614.
Sources
Troubleshooting & Optimization
Technical Support Center: Exorphin A5 Yield Optimization
This technical guide addresses the optimization of Exorphin A5 (Sequence: Gly-Tyr-Tyr-Pro-Thr / GYYPT) yield. It covers two distinct production modalities: Biocatalytic Hydrolysis (enzymatic release from gluten) and Solid-Phase Peptide Synthesis (SPPS) .
Target Peptide: Gluten this compound Sequence: H-Gly-Tyr-Tyr-Pro-Thr-OH (GYYPT) Molecular Weight: 599.64 g/mol Isoelectric Point (pI): ~5.8
Module 1: Biocatalytic Production (Enzymatic Hydrolysis)
Context: this compound is cryptically encoded within the high-molecular-weight (HMW) glutenin subunits of wheat. Single-enzyme digestion (e.g., Pepsin alone) rarely yields sufficient quantities of the specific pentapeptide GYYPT.
Troubleshooting Guide: Low Enzymatic Yield
| Issue | Probable Cause | Technical Solution |
| Incomplete Release | Single protease usage (e.g., Pepsin only) fails to liberate the C-terminus. | Implement Tandem Hydrolysis: Use Pepsin (gastric simulation) followed by Pancreatic Elastase . Research confirms Elastase significantly outperforms Thermolysin for A5 specificity. |
| Peptide Degradation | Extended incubation times allow non-specific cleavage of the product. | Kinetic Control: Stop Elastase reaction at 4 hours . Prolonged exposure (>6h) degrades GYYPT into smaller fragments (e.g., GYYP). |
| Low Substrate Solubility | Gluten aggregates in neutral buffers, limiting enzyme access. | Acidic Pre-treatment: Solubilize gluten in 0.02 N HCl (pH 2.0) before adding Pepsin. |
Optimized Protocol: The Pepsin-Elastase System
Objective: Maximize GYYPT release from Wheat Gluten (WG).
-
Solubilization: Suspend WG (50 mg/mL) in 0.02 N HCl (pH 2.0) .
-
Digestion Phase 1 (Pepsin):
-
pH Adjustment: Adjust pH to 8.0 using 1 M Tris-HCl or NaOH. This inactivates Pepsin and preps for Elastase.
-
Digestion Phase 2 (Elastase):
-
Add Pancreatic Elastase (E:S ratio 1:50 ).
-
Incubate at 37°C for 4 hours .
-
Critical Step: Terminate reaction by boiling (95°C for 5 min) or acidification (pH < 2) to prevent product degradation.
-
-
Clarification: Centrifuge at 10,000 x g for 15 min. Collect supernatant for HPLC.
Workflow Visualization
Figure 1: Tandem enzymatic hydrolysis workflow for maximizing this compound release from gluten.
Module 2: Chemical Synthesis (SPPS)
Context: For pharmaceutical-grade purity (>98%), Solid-Phase Peptide Synthesis (SPPS) is preferred. The GYYPT sequence presents specific steric challenges due to the Proline (P) residue and Tyrosine (Y) protection.
Troubleshooting Guide: SPPS Failures
| Issue | Probable Cause | Technical Solution |
| Deletion Sequences (GYY-T) | Steric Hindrance: Coupling the bulky Tyrosine onto the secondary amine of Proline is kinetically slow. | Double Coupling: Perform the Fmoc-Tyr(tBu)-OH coupling twice (2x 45 min). Use HATU/HOAt instead of HBTU/HOBt for this specific step to boost reactivity. |
| Low Loading Yield | Inefficient attachment of the first residue (Thr) to the resin. | Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin . It allows mild cleavage and prevents diketopiperazine formation (common in Pro-containing C-terminal sequences). |
| Tyrosine Alkylation | During TFA cleavage, t-butyl cations from protecting groups re-attach to the Tyrosine rings. | Scavenger Optimization: Use a cleavage cocktail containing Phenol and TIS (Triisopropylsilane) to quench carbocations. |
Optimized SPPS Protocol (Fmoc Chemistry)
Sequence: Gly-Tyr(tBu)-Tyr(tBu)-Pro-Thr(tBu)-Resin
-
Resin Loading:
-
Load Fmoc-Thr(tBu)-OH onto 2-CTC resin.
-
Loading Cap: 0.5–0.6 mmol/g (prevents aggregation).
-
-
Elongation Cycle:
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling (Standard): 4 eq. Amino Acid, 4 eq. HBTU, 8 eq. DIPEA.
-
Critical Coupling (Tyr onto Pro):
-
Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of HBTU.
-
Repeat coupling step (Double Couple).
-
-
-
Cleavage Cocktail:
-
Precipitation: Cold Diethyl Ether (-20°C).
SPPS Decision Logic
Figure 2: Logic flow for overcoming the Proline-Tyrosine coupling bottleneck in SPPS.
Module 3: Purification & Isolation
Context: Both enzymatic and synthetic routes produce crude mixtures containing truncated peptides (e.g., GYYP) or salts.
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 5µm, 100Å pore size) | Ideal for separating small hydrophobic peptides like this compound. |
| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent to sharpen peaks. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | Standard organic modifier. |
| Gradient | 10% to 40% B over 30 minutes | Shallow gradient required to resolve A5 (GYYPT) from A4 (GYYP). |
| Detection | UV at 214 nm (peptide bond) & 280 nm (Tyrosine) | Dual monitoring confirms the presence of the aromatic Tyr residues. |
FAQ: Why do I see a split peak?
-
Answer: This often indicates racemization of the Tyrosine residue or the presence of a diastereomer. Ensure your coupling base (DIPEA) concentration was not excessive (>10 eq) and the temperature during enzymatic hydrolysis did not exceed 40°C.
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107-111.
-
Fukudome, S., et al. (1997). Release of opioid peptides, gluten exorphins by the action of pancreatic elastase. Lancet (via PubMed).
-
Stuknytė, M., et al. (2015). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion. Food Chemistry.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups in organic synthesis of peptides and proteins. Chemical Reviews.
Sources
Technical Support Center: Exorphin A5 Handling & Aggregation Prevention
Welcome to the technical support guide for Exorphin A5. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to prevent the aggregation of this compound in solution. Understanding and controlling the aggregation of this peptide is critical for ensuring experimental reproducibility, bioactivity, and therapeutic efficacy.
Section 1: FAQs - Understanding this compound Aggregation
This section addresses the fundamental properties of this compound and the underlying reasons for its propensity to aggregate.
Q1: What is this compound and why is it prone to aggregation?
This compound is a pentapeptide (a peptide with five amino acids) with the sequence Gly-Tyr-Tyr-Pro-Thr (GYYPT).[1][2] It is derived from the enzymatic digestion of glutenin, a major protein component of wheat gluten.[1][3] While relatively small, its sequence contains features that can promote self-association and aggregation:
-
Aromatic Residues: The two adjacent tyrosine (Tyr) residues are a primary driver for aggregation. The large, planar aromatic side chains can interact through π-π stacking, creating a nucleus for aggregation.
-
Hydrophobicity: Although the overall Grand Average of Hydropathicity (GRAVY) score is -1.06, indicating a generally hydrophilic character, the localized hydrophobicity of the tyrosine residues can lead to hydrophobic collapse under certain conditions, initiating aggregation.[1]
-
Hydrogen Bonding: The peptide backbone and polar side chains (Thr, Tyr) can form intermolecular hydrogen bonds, stabilizing aggregates once they form.
The theoretical isoelectric point (pI) of this compound is approximately 7.[1] Peptides are often least soluble and most prone to aggregation at or near their pI, as the net molecular charge is zero, minimizing electrostatic repulsion between molecules.[4][5]
Q2: What are the primary environmental factors that trigger aggregation?
Several external factors can induce or accelerate this compound aggregation in solution.[4][6] Researchers must carefully control these parameters:
-
pH: As mentioned, a solution pH near the peptide's pI (~7.0) will neutralize its net charge, reduce electrostatic repulsion, and significantly increase the likelihood of aggregation.[4]
-
Concentration: Higher peptide concentrations increase the probability of intermolecular encounters, promoting the formation of aggregation nuclei.[5]
-
Ionic Strength: The effect of salt concentration can be complex. At low concentrations, salts can screen charges and promote aggregation. However, different ions can have varying effects.[4][7]
-
Temperature: Elevated temperatures can increase molecular motion and the rate of aggregation. For long-term storage, temperatures of -20°C or -80°C are recommended.[5][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to the formation of ice-liquid interfaces that concentrate the peptide, causing irreversible aggregation.[5] It is crucial to aliquot stock solutions to minimize this.
Q3: How can I detect if my this compound sample has aggregated?
Detecting aggregation early is crucial for avoiding compromised experiments. Several methods, ranging from simple visual checks to sophisticated biophysical techniques, can be employed:
-
Visual Inspection: The simplest method is to check for turbidity, cloudiness, or visible precipitates in the solution. A properly solubilized peptide solution should be clear.[5]
-
UV-Vis Spectrophotometry: Aggregation can cause light scattering, which may appear as an increased absorbance reading at wavelengths like 340 nm.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of aggregates.[9][10] It measures the size distribution of particles in a solution. Monomeric this compound (MW ~599.6 Da) will have a very small hydrodynamic radius, while aggregates will appear as much larger species.[1][9][11]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect amyloid-like fibrillar aggregates rich in β-sheet structures.[12][13] Upon binding to these structures, ThT exhibits a significant increase in fluorescence intensity.[14][15]
Section 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during the handling of this compound.
Q1: My lyophilized this compound powder won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do?
This is a common issue, often because the buffer's pH is too close to the peptide's pI.
-
Causality: At a neutral pH, the peptide has minimal net charge, reducing its solubility in water. The presence of counterions from HPLC purification, such as Trifluoroacetic acid (TFA), can sometimes aid solubility, but may not be sufficient.[1]
-
Solution Workflow:
-
Detailed Steps:
-
Start with Water: First, attempt to dissolve the peptide in sterile, deionized water.
-
Acidify if Necessary: Since this compound has a pI of ~7, making the solution slightly acidic will impart a net positive charge and improve solubility. Add a small amount of 10% acetic acid and vortex.
-
Use Sonication: A brief sonication in a water bath can help break up small, initial aggregates and aid dissolution. [16] 4. Resort to Organic Solvents: For highly intractable peptides, dissolving in a minimal volume of an organic solvent like DMSO first can be effective. [17]Once dissolved, slowly add your aqueous buffer to the desired final concentration while vortexing. Caution: Ensure your final DMSO concentration is compatible with your downstream assay.
-
Q2: My this compound solution is initially clear but becomes cloudy after a few hours at 4°C or room temperature. How do I prevent this?
This indicates that while the peptide was initially dissolved, the solution conditions are not optimal for maintaining its monomeric state, leading to time-dependent aggregation.
-
Causality: The solution is likely thermodynamically unstable. Factors like suboptimal pH, temperature, or the absence of stabilizing excipients allow the peptide molecules to slowly self-associate.
-
Solutions:
-
pH Adjustment: Adjust the pH of your final solution to be at least 1-2 units away from the pI (e.g., pH 5.0-6.0). [5]This ensures the peptide maintains a net positive charge, promoting electrostatic repulsion.
-
Incorporate Stabilizing Excipients: Additives can significantly enhance peptide stability. [18]See the table below for recommendations.
-
Storage: For short-term storage (hours to a few days), keep the solution at 4°C. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. [8][19]Avoid repeated freeze-thaw cycles. [5]
-
Table 1: Recommended Stabilizing Excipients for Peptide Formulations
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 150 mM | Suppresses aggregation by interacting with aromatic residues and masking hydrophobic patches. [4][20][21] |
| Glycine | 100 - 250 mM | Acts as a general stabilizer, increasing the conformational stability of the peptide. [18] | |
| Non-ionic Surfactants | Polysorbate 20/80 (Tween) | 0.01% - 0.1% (v/v) | Prevents surface adsorption and can stabilize peptide molecules by forming micelles. [4][5] |
| Cryoprotectants | Glycerol | 5% - 20% (v/v) | Used for frozen storage to prevent aggregation during freezing and thawing. [5] |
Section 3: Protocols and Best Practices
This section provides detailed, step-by-step methodologies for handling this compound to ensure stability and prevent aggregation.
Protocol 1: Recommended Solubilization and Stock Solution Preparation
This protocol is designed to create a stable, 1-2 mg/mL stock solution of this compound.
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption. [8]2. Initial Solubilization:
-
Calculate the volume of solvent needed for your target concentration.
-
Add 50% of the final volume using a pre-prepared, sterile Solubilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.5).
-
Vortex the vial gently for 30-60 seconds.
-
-
Aid Dissolution (If Needed): If the peptide is not fully dissolved, sonicate the vial in a cool water bath for 5-10 minutes. [16]4. Add Stabilizer: Add L-Arginine from a concentrated stock to a final concentration of 100 mM.
-
Final Volume: Bring the solution to the final desired volume with the Solubilization Buffer.
-
Quality Control:
-
Visually inspect the solution to ensure it is completely clear.
-
(Optional but Recommended) Filter the solution through a low protein-binding 0.22 µm syringe filter to remove any potential micro-aggregates.
-
(Optional but Recommended) Measure the hydrodynamic radius using DLS to confirm the peptide is in a monomeric state. [22]7. Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-binding tubes. Store at -80°C for long-term stability. [5]
-
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
This protocol provides a basic workflow for using DLS as a quality control step.
Caption: Workflow for DLS analysis of this compound aggregation.
-
Sample Preparation: Dilute a small amount of your this compound stock solution into the final assay buffer to the working concentration.
-
Instrument Setup: Set the instrument parameters according to the manufacturer's instructions. Ensure the correct solvent viscosity and refractive index are used.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes. Perform the measurement, acquiring multiple runs for good statistics.
-
Data Analysis:
-
Monomeric Sample: A high-quality, monomeric sample should yield a single, narrow peak corresponding to a small hydrodynamic radius (typically <2 nm) and a low Polydispersity Index (PDI < 0.2).
-
Aggregated Sample: The presence of aggregates will be indicated by the appearance of larger peaks (e.g., >10 nm) and a higher PDI (>0.3). DLS is very sensitive to even small populations of large aggregates. [9]
-
References
-
NovoPro Bioscience Inc. (n.d.). Gluten this compound peptide. Retrieved from [Link]
-
Chemsrc. (2025). Gluten this compound | CAS#:142155-24-6. Retrieved from [Link]
-
Zorro, M., et al. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Exorphin. Retrieved from [Link]
-
Wikipedia. (n.d.). Gluten exorphin. Retrieved from [Link]
-
ResearchGate. (n.d.). Exorphins. Retrieved from [Link]
-
Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Alamy. (n.d.). Chemical structure of Gluten this compound molecule. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Mechanism of Protein Aggregation Inhibition by Arginine. Retrieved from [Link]
-
ResearchGate. (2015). Hydrophobic peptide aggregation before HPLC analysis. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Thioflavin-T (ThT) Aggregation assay. Retrieved from [Link]
-
Jorgensen, L., et al. (2021). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceutics. Retrieved from [Link]
-
Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of Protein Aggregation Inhibition by Arginine. Retrieved from [Link]
-
Zentriforce Pharma. (n.d.). DLS Services for Peptide Development. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from [Link]
-
Stetefeld, J., et al. (2016). Protein analysis by dynamic light scattering: methods and techniques for students. Biochemistry and Molecular Biology Education. Retrieved from [Link]
-
Baynes, B. M., et al. (2005). Role of arginine in the stabilization of proteins against aggregation. Biochemistry. Retrieved from [Link]
-
Yousef, I. M., et al. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Current Pharmaceutical Design. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]
-
Novatia, LLC. (n.d.). Aggregation by DLS. Retrieved from [Link]
-
Svedberg, M., et al. (1990). Chemical characterization and opioid activity of an exorphin isolated from in vivo digests of casein. Biological Chemistry Hoppe-Seyler. Retrieved from [Link]
-
Frontiers. (n.d.). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Thioflavin T assay. Retrieved from [Link]
-
ResearchGate. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
Khurana, R., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Retrieved from [Link]
-
Diva-portal.org. (n.d.). A study of protein aggregation processes using Dynamic Light Scattering. Retrieved from [Link]
-
ResearchGate. (n.d.). Arginine-aromatic interactions and their effects. Retrieved from [Link]
- Google Patents. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
-
R&D Guide for Success. (n.d.). Peptide Stability in Formulations. Retrieved from [Link]
Sources
- 1. Gluten this compound peptide [novoprolabs.com]
- 2. Gluten exorphin - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. zentriforce.com [zentriforce.com]
- 10. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
- 13. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. genscript.com [genscript.com]
- 18. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Peptide Handling & Storage Protocol [merckmillipore.com]
- 20. uwo.scholaris.ca [uwo.scholaris.ca]
- 21. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medium.com [medium.com]
Technical Support Center: Optimizing Exorphin A5 Dosage for In Vivo Studies
Welcome to the technical support resource for researchers utilizing Exorphin A5 in in vivo studies. This guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting advice needed to successfully design and execute your experiments. Proper dosage optimization is paramount for generating reproducible, meaningful data, and this document will serve as your expert partner in that endeavor.
Core Principles: Understanding this compound's Mechanism of Action
This compound (sequence: Gly-Tyr-Tyr-Pro-Thr) is a bioactive peptide derived from wheat gluten.[1] Its primary mechanism of action is through its selective agonism of the δ-opioid receptor (DOR), a class A G-protein coupled receptor (GPCR).[2][3] Unlike μ-opioid receptors (MOR), which are the primary target of classical opioids like morphine and are associated with significant side effects, DOR activation is being investigated for its potential in analgesia, anxiolysis, and memory modulation with a potentially more favorable side-effect profile.[4][5]
Upon binding to the DOR, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[6] This ultimately modulates neuronal excitability and neurotransmitter release, producing its physiological effects.[5][7] Understanding this pathway is crucial, as it informs the selection of appropriate pharmacodynamic (PD) endpoints for your studies.
Caption: this compound signaling pathway via the δ-opioid receptor.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when designing in vivo experiments with this compound.
Q1: What is a good starting dose for this compound in mice and how should it be administered?
A1: The optimal dose is highly dependent on the route of administration and the intended biological endpoint. There is no single "correct" dose.
-
Intracerebroventricular (i.c.v.) Administration: For direct central nervous system (CNS) effects, i.c.v. administration is most effective. Studies have shown mild but significant antinociceptive (pain-relieving) effects in a dose-dependent manner with this route.[8] A starting point for an i.c.v. dose-response study could range from 1 to 10 µg per mouse.
-
Intraperitoneal (i.p.) Administration: This route is often used for systemic administration. An i.p. dose of this compound has been shown to abolish stress-induced analgesia in mice.[8] A reasonable starting dose range for i.p. studies would be 5-20 mg/kg.
-
Oral (p.o.) Administration: Oral delivery is challenging due to the peptide nature of this compound, which makes it susceptible to enzymatic degradation in the gastrointestinal (GI) tract.[9][10] However, some studies have shown systemic effects. For example, a 30 mg/kg oral dose was found to potentiate postprandial insulin release in rodents.[11][12] When given orally, this compound has also been shown to modify learning and anxiety behaviors in mice.[12][13] Due to low bioavailability, oral doses must be significantly higher, and a starting range of 30-100 mg/kg is advisable.
Causality: The vast difference in effective dosage between administration routes is due to bioavailability. I.c.v. administration bypasses the blood-brain barrier and peripheral degradation, requiring a much lower dose.[7] In contrast, oral administration subjects the peptide to harsh acidic conditions and enzymatic degradation, resulting in very low absorption of the intact peptide.[10]
Q2: I want to study the central effects of this compound after systemic administration. Is this feasible?
A2: Yes, it is feasible, but requires careful consideration. Evidence suggests that this compound can cross the blood-brain barrier (BBB) and influence the central nervous system after systemic delivery.[7][13] However, the efficiency of this transport is likely low.
To confidently attribute an observed effect to central action after systemic administration (i.p. or p.o.), it is crucial to include a control group treated with a peripherally restricted opioid antagonist, such as naloxone methobromide.[14][15] If the antagonist, which cannot cross the BBB, blocks the effect of this compound, it suggests the action is mediated by peripheral opioid receptors. If the effect persists, it provides stronger evidence for a central mechanism.
Q3: How do I establish a robust dose-response relationship for this compound?
A3: Establishing a dose-response curve is fundamental to understanding the potency and efficacy of this compound in your specific model.[16]
The Process:
-
Pilot Study: Begin with a wide range of doses (e.g., spanning several orders of magnitude) administered to a small number of animals (n=3-4 per group) to identify a range that produces a minimal and a maximal (or sub-maximal) effect.
-
Definitive Study: Based on the pilot data, select 4-6 doses that span the dynamic range of the response curve. Include a vehicle control group. Increase your group size (n=8-12) for statistical power.
-
Data Analysis: Plot the response (e.g., pain threshold, behavioral score) against the logarithm of the dose. Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate the ED₅₀ (the dose that produces 50% of the maximal effect).
Self-Validation: A well-defined dose-response curve is a self-validating system. It demonstrates a systematic and predictable relationship between the dose administered and the biological effect, which is a hallmark of a specific pharmacological interaction.
Q4: What are the primary challenges with peptide stability and how can I mitigate them?
A4: As a peptide, this compound is susceptible to proteolytic degradation by peptidases in serum and tissues, leading to a short plasma half-life.[17][18] This is a major challenge for in vivo studies.
Mitigation Strategies:
-
Formulation: Prepare fresh solutions for each experiment using a sterile, buffered vehicle (e.g., saline or PBS). Avoid repeated freeze-thaw cycles of stock solutions. Consider including protease inhibitors in the formulation if compatible with your experimental design, though this is less common for in vivo work.
-
Administration Route: For sustained exposure, consider continuous infusion via an osmotic minipump rather than bolus injections, which can lead to sharp peaks and rapid clearance.
-
Structural Modification (Advanced): For long-term drug development, chemical modifications like PEGylation or incorporation into sustained-release polymer matrices can drastically improve stability and half-life, though this creates a new chemical entity.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at the expected dose. | 1. Insufficient Dose: The dose may be too low for the chosen administration route and animal model. 2. Peptide Degradation: The peptide may have degraded during storage or in the formulation. 3. Low Bioavailability: Particularly for oral administration, absorption may be lower than anticipated. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose to determine the effective range.[20] 2. Verify Peptide Integrity: Check the purity and concentration of your stock solution. Prepare fresh formulations immediately before use. 3. Change Administration Route: Switch to a route with higher bioavailability (e.g., from oral to i.p. or subcutaneous) to confirm the peptide's activity. |
| High variability in animal responses. | 1. Inconsistent Administration: Inaccurate volume or site of injection. 2. Biological Variability: Natural differences in metabolism or receptor density among animals. 3. Stress: Animal stress can influence opioid systems and experimental outcomes.[8] | 1. Refine Technique: Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, ensure consistent delivery to the stomach. 2. Increase Sample Size: A larger 'n' per group can help overcome individual variability and improve statistical power. 3. Acclimatize Animals: Ensure animals are properly acclimatized to the housing and experimental procedures to minimize stress. |
| Suspected off-target effects. | 1. Excessively High Dose: Very high concentrations may lead to binding to other opioid receptors (μ or κ) or non-opioid targets. 2. Peptide Metabolites: A breakdown product of this compound could have its own biological activity. | 1. Confirm with Antagonists: Pre-treat with a specific DOR antagonist (e.g., naltrindole). If the effect is blocked, it confirms DOR-mediated action. If not, off-target effects are likely. 2. Use the Lowest Effective Dose: Operate within the therapeutic window identified in your dose-response study. |
Key Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder (e.g., from MedchemExpress[1]) in sterile, pyrogen-free water to create a high-concentration stock solution (e.g., 10 mg/mL). Gently swirl to dissolve; do not vortex.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store immediately at -20°C or -80°C as recommended by the supplier.
-
Final Dilution: On the day of the experiment, thaw a single aliquot. Dilute it to the final desired concentration using sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4.
-
Verification: Ensure the final solution is clear and free of particulates before administration.
Protocol 2: Workflow for Establishing an In Vivo Dose-Response
This protocol outlines a general workflow applicable to various endpoints.
Caption: A four-phase workflow for dose-response curve generation.
Data Summary Tables
Table 1: Summary of Reported In Vivo Administration of this compound
| Administration Route | Species | Dose | Observed Effect | Reference |
| Oral (p.o.) | Mouse | 30 mg/kg | Potentiated postprandial insulin release | [11][12] |
| Oral (p.o.) | Mouse | Not specified | Modified learning and anxiety behavior | [8][13] |
| Intraperitoneal (i.p.) | Mouse | Not specified | Abolished stress-induced analgesia | [8] |
| Intracerebroventricular (i.c.v.) | Mouse | Dose-dependent | Produced mild antinociception | [8] |
Table 2: Key Physicochemical and Pharmacokinetic Considerations for this compound
| Parameter | Value / Consideration | Significance |
| Molecular Formula | C₂₉H₃₇N₅O₉ | Affects solubility and diffusion characteristics. |
| Molecular Weight | 599.63 g/mol | Relatively small for a peptide, but still much larger than a typical small molecule drug.[1] |
| Bioavailability (Oral) | Very low | High susceptibility to enzymatic degradation in the GI tract and poor absorption.[10] |
| Plasma Half-life | Short (expected) | Peptides are typically cleared rapidly from circulation via proteolysis and renal clearance.[18][19] |
| Primary Target | δ-Opioid Receptor (DOR) | High selectivity for DOR over MOR and KOR has been reported.[2] |
References
-
Fanciulli, G., Dettori, A., Demontis, M. P., Anania, V., & Castia, R. (2007). Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier. Journal of Endocrinological Investigation. Available at: [Link]
-
Zali, H., et al. (2020). Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder. Antioxidants. Available at: [Link]
-
Takahashi, M., et al. (2000). Behavioral and Pharmacological Studies on Gluten this compound, a Newly Isolated Bioactive Food Protein Fragment, in Mice. Japanese Journal of Pharmacology. Available at: [Link]
-
Wikipedia contributors. (2023). Exorphin. Wikipedia. Available at: [Link]
-
Lecce, M., et al. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. International Journal of Molecular Sciences. Available at: [Link]
-
Fiorilli, A., et al. (2015). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium. Food Research International. Available at: [Link]
-
Takahashi, M., Fukunaga, H., & Yoshikawa, M. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. Japanese journal of pharmacology. Available at: [Link]
-
Pruimboom, L., & de Punder, K. (2015). The opioid effects of gluten exorphins: asymptomatic celiac disease. Journal of health, population, and nutrition. Available at: [Link]
-
Lecce, M., et al. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. PubMed. Available at: [Link]
-
Fanciulli, G., et al. (2007). Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier. PubMed. Available at: [Link]
-
Li, G., et al. (2021). Challenges in delivering therapeutic peptides and proteins: a silk-based solution. NIH National Library of Medicine. Available at: [Link]
-
Janecka, A., Perlikowska, R., & Fichna, J. (2010). Opioid Peptides: Potential for Drug Development. Protein and Peptide Letters. Available at: [Link]
-
Meisel, H. (1986). Chemical characterization and opioid activity of an exorphin isolated from in vivo digests of casein. PubMed. Available at: [Link]
-
Otvos, L., & Wade, J. D. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry. Available at: [Link]
-
Gomes, I., et al. (2021). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Bruker. (n.d.). Opioid Response. Retrieved from: [Link]
-
Richard, J. (2015). Challenges in the delivery of peptide drugs: an industry perspective. ResearchGate. Available at: [Link]
-
Jalsovec, D., et al. (2024). The Dose-Response Relationship between Opioid Agonist Therapy and Alterations in Pain Pathways in Patients with Opioid Use Disorders: A Cross-Sectional Study. Clinical Drug Investigation. Available at: [Link]
-
Parulekar, A., & Theoret, M. R. (2019). Moving the needle for oncology dose optimization: A call for action. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Lax, R. (2012). Challenges for Therapeutic Peptides Part 1: On the Inside, Looking Out. Polypeptide. Available at: [Link]
-
González-Andrade, M., et al. (2023). Neuropharmacological Effects in Animal Models and HPLC-Phytochemical Profiling of Byrsonima crassifolia (L.) Kunth Bark Extracts. MDPI. Available at: [Link]
-
Labiotech.eu. (2023). Opioid research: How scientists are using peptides to try to build a safer drug. Retrieved from: [Link]
-
Richard, J. (2015). Challenges in the Delivery of Peptide drugs: an Industry Perspective. Therapeutic Delivery. Available at: [Link]
-
Andrade-Cetto, A., & Wiedenfeld, H. (2011). Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
The Scientist. (2024). Leveraging Novel Animal Models for Translational Research. YouTube. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Opiod Response | Bruker [bruker.com]
- 6. pnas.org [pnas.org]
- 7. Exorphin - Wikipedia [en.wikipedia.org]
- 8. Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The opioid effects of gluten exorphins: asymptomatic celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opioid Peptides: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Dose-Response Relationship between Opioid Agonist Therapy and Alterations in Pain Pathways in Patients with Opioid Use Disorders: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. polypeptide.com [polypeptide.com]
- 20. Moving the needle for oncology dose optimization: A call for action - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for working with Exorphin A5
Welcome to the technical support center for Exorphin A5. This guide is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this compound in experimental settings.
I. Understanding this compound: A Primer
This compound is a bioactive pentapeptide (Gly-Tyr-Tyr-Pro-Thr) derived from the digestion of gluten proteins.[1][2] It is classified as an exorphin, an externally derived peptide with opioid-like activity.[2][3] Its ability to interact with opioid receptors, primarily the delta-opioid receptor (DOR), makes it a compound of interest in various physiological studies, including those related to pain modulation, behavior, and gastrointestinal function.[3][4][5][6]
Key Physicochemical Properties
A solid understanding of this compound's properties is foundational to successful experimentation.
| Property | Value | Source(s) |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | [2][7] |
| Molecular Formula | C29H37N5O9 | [2][7] |
| Molecular Weight | 599.63 g/mol | [2][7] |
| CAS Number | 142155-24-6 | [7] |
| Theoretical pI | 7.0 | [5] |
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the practical handling and application of this compound.
How should I properly store this compound?
Proper storage is critical to maintaining the integrity and activity of the peptide.
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be kept at -20°C or colder, where it can be stable for up to 12 months.[8] For short-term storage, 4°C is acceptable.[8] It's crucial to protect the powder from moisture, which can compromise its stability. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.
-
In Solution: Once reconstituted, it is recommended to store stock solutions at -20°C.[8] For some peptides, storage at -80°C can extend stability for up to 6 months.[9] Avoid repeated freeze-thaw cycles, which can lead to peptide degradation. It is best practice to aliquot the stock solution into single-use volumes.
What is the best way to solubilize this compound?
The process of dissolving lyophilized peptides requires careful consideration to avoid aggregation and ensure compatibility with your assay.
-
Initial Solvent Choice: There is no universal solvent for all peptides. A good starting point for this compound is sterile distilled water. Given its theoretical isoelectric point (pI) of 7.0, dissolving it in a buffer with a pH at least one unit away from the pI can enhance solubility.[5][10]
-
A Step-by-Step Approach:
-
Equilibrate: Allow the lyophilized peptide to reach room temperature before opening the vial.
-
Initial Test: Before dissolving the entire sample, test the solubility of a small portion.
-
Reconstitution: Add the desired volume of sterile water or a suitable buffer. Gentle vortexing or sonication can aid in dissolution. For some peptides, using an ultrasonic bath may be necessary.[9]
-
Stock Solution: Prepare a concentrated stock solution that can be further diluted into your experimental assay buffer. This minimizes the risk of the peptide crashing out of a solution with a complex buffer composition.
-
What are the known receptor targets for this compound?
This compound exhibits selectivity for the delta-opioid receptor (DOR).[4][5][6] While some gluten exorphins show affinity for the mu-opioid receptor (MOR), this compound is highly specific for DOR.[4][5] This specificity is a key consideration when designing experiments and interpreting results.
Can this compound cross the blood-brain barrier?
The ability of this compound to cross the blood-brain barrier (BBB) is a subject of ongoing research. Some studies suggest that while it has effects on the central nervous system, these may be mediated by mechanisms that do not require direct crossing of the BBB.[3] For instance, it can influence the central nervous system through peripheral actions or by interacting with opioid receptors located outside the BBB.[3]
What are some common in vitro and in vivo applications of this compound?
This compound is utilized in a range of research applications to investigate its physiological roles.
-
In Vitro:
-
Cell-based assays: Studying its effects on cell proliferation and signaling pathways in cell lines such as Caco-2.[4]
-
Receptor binding assays: Determining its affinity and selectivity for opioid receptors.[11][12]
-
Isolated organ bath assays: Assessing its opioid activity on tissues like guinea pig ileum (GPI) or mouse vas deferens (MVD).[13]
-
-
In Vivo:
III. Troubleshooting Guide
This section provides solutions to potential problems you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Solubilization | The pH of the solvent is too close to the peptide's isoelectric point (pI). | Use a buffer with a pH at least one unit above or below the pI of 7.0.[10] |
| The peptide has formed aggregates. | Try gentle warming or sonication to break up aggregates. Consider using a small amount of organic solvent like DMSO or DMF if compatible with your assay, followed by dilution in your aqueous buffer. | |
| Peptide Aggregation in Solution | High peptide concentration. | Work with lower concentrations if possible. Prepare fresh solutions before each experiment. |
| Improper storage (e.g., repeated freeze-thaw cycles). | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Buffer composition. | Adjust the ionic strength of the buffer by increasing or decreasing salt concentrations.[10] The addition of excipients like arginine (50-100 mM) can sometimes increase solubility and reduce aggregation.[10] | |
| Inconsistent or No Biological Activity | Peptide degradation due to improper storage or handling. | Ensure the peptide has been stored correctly and that stock solutions are not used beyond their recommended stability period. |
| The experimental model is not sensitive to this compound. | Verify that your cell line or animal model expresses the delta-opioid receptor. | |
| Incorrect dosage or concentration. | Perform a dose-response curve to determine the optimal concentration for your specific assay. | |
| Variability Between Experiments | Inconsistent preparation of peptide solutions. | Standardize your protocol for solubilizing and diluting the peptide. Always prepare fresh dilutions from a stock solution for each experiment. |
| Purity of the peptide. | Ensure you are using a high-purity grade of this compound. Impurities can interfere with experimental results. |
IV. Experimental Protocols & Workflows
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a standardized method for preparing a stock solution of this compound.
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes. This prevents moisture from condensing on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[8]
-
Solvent Addition: Carefully add the calculated volume of sterile, high-purity water to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. If necessary, use a brief sonication in a water bath.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[8][9]
Protocol 2: In Vitro Cell Proliferation Assay
This workflow outlines a general procedure for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed your cells of interest (e.g., Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of this compound in your cell culture medium from a freshly thawed stock solution. Include a vehicle control (medium without the peptide).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as an MTS or WST-1 assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A typical experimental workflow for using this compound.
V. References
-
ResearchGate. (2025). Gluten exorphin B5 stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier | Request PDF. [Link]
-
MDPI. (2023). Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. [Link]
-
ResearchGate. (2015). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium. [Link]
-
Alamy. (n.d.). Chemical structure of Gluten this compound molecule, a wheat gluten digestion fragment that has morphine like (opioid) properties Stock Photo. [Link]
-
NovoPro Bioscience Inc. (n.d.). Gluten this compound peptide. [Link]
-
PubMed. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. [Link]
-
Wikipedia. (n.d.). Gluten exorphin. [Link]
-
Aapptec Peptides. (n.d.). Gluten this compound; CAS 142155-24-6. [Link]
-
PLOS One. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]
-
PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?[Link]
-
PubMed Central. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]
-
PMC. (n.d.). Introduction to Peptide Synthesis. [Link]
-
CORE. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. [Link]
-
NAABT, Inc. (n.d.). Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
ResearchGate. (2025). Quantification of Gluten this compound in cerebrospinal fluid by liquid chromatography-mass spectrometry | Request PDF. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PubMed. (n.d.). Mu receptor binding of some commonly used opioids and their metabolites. [Link]
-
bioRxiv. (2025). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity. [Link]
-
eLife. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. [Link]
Sources
- 1. Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gluten exorphin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gluten this compound peptide [novoprolabs.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reddit.com [reddit.com]
- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 12. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Exorphin A5 Quality Control & Purity Assessment
Topic: Gluten Exorphin A5 (GYYPT) Sequence: Gly-Tyr-Tyr-Pro-Thr (N-to-C) Molecular Weight: 599.6 Da Target Audience: Drug Discovery & Food Science Researchers
Introduction: The "YY" Challenge in this compound
Welcome to the technical support hub for Gluten this compound . As a Senior Application Scientist, I often see researchers conflate the handling of this compound (GYYPT) with its analog Exorphin B5 (YGGWL). This is a critical error. Unlike B5, This compound lacks Tryptophan , meaning standard oxidation precautions for Trp do not apply.
However, this compound presents a distinct physiochemical challenge: the Tyrosine-Tyrosine (YY) motif . This aromatic stacking domain drives rapid aggregation and gelation in aqueous buffers, often mistaken for "impurity" during QC. This guide provides the protocols to distinguish between synthesis failure and solubility artifacts.
Module 1: Analytical QC (HPLC & Mass Spectrometry)
Standardized Analytical Protocol
To assess purity accurately, you must disrupt hydrophobic stacking during chromatography.
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm pore size) |
| Mobile Phase A | 0.1% TFA in Water (Milli-Q) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorption) |
| Column Temp | 40°C (Elevated temperature reduces "YY" stacking) |
Troubleshooting Analytical Anomalies
Q: I see a "doublet" peak in my HPLC, but Mass Spec shows the correct mass. Is my peptide impure?
-
Diagnosis: This is likely conformational isomerism caused by the Proline residue (cis/trans isomerization) or reversible aggregation of the Tyrosine pair.
-
Verification: Re-run the HPLC at 60°C. If the peaks merge into a single sharp peak, it is a conformational artifact, not an impurity. If they remain separate, check for racemization (D-Tyr vs L-Tyr) which requires a chiral column to confirm.
Q: My Mass Spec shows a +22 Da or +38 Da peak. What is this?
-
Diagnosis:
-
+22 Da: Sodium adduct (
). Common if glass vials were washed with detergents. -
+38 Da: Potassium adduct (
). -
Note: If you see -2 Da relative to the dimer mass, this indicates dityrosine crosslinking (oxidative coupling of the two Y residues), a permanent degradation product caused by UV exposure.
-
Module 2: Solubility & Handling
The most frequent support ticket we receive involves this compound precipitating in PBS. The GYYPT sequence is deceptively hydrophobic despite the Threonine tail.
The "Solubility First" Workflow
Use this decision tree to solubilize this compound without crashing it out of solution.
Figure 1: Solubility Decision Tree. Direct dissolution in neutral buffers (pH 7.4) is discouraged due to proximity to the peptide's isoelectric point and hydrophobic stacking.
Module 3: Biological Assay Validation (TFA Removal)
Q: My cells are dying in the this compound treatment group, even at low doses. Is the peptide toxic?
-
Root Cause: It is likely Trifluoroacetate (TFA) toxicity , not peptide toxicity. Synthetic peptides are eluted with TFA. If not exchanged, the residual TFA acts as a strong acid and a cellular metabolic inhibitor.
-
The Fix: You must perform a Salt Exchange (TFA
HCl or Acetate) before cellular assays.
Protocol: TFA-to-Acetate Salt Exchange
-
Dissolve: Dissolve the peptide in 0.1 M Acetic Acid (approx. 1 mg/mL).
-
Incubate: Allow to stand for 15 minutes at Room Temperature.
-
Lyophilize: Freeze and lyophilize the solution.
-
Repeat: Repeat steps 1-3 two more times .
-
Final Step: Re-dissolve in water and lyophilize one last time to remove excess acetic acid.
-
Result: The counter-ion is now Acetate (biocompatible), and the peptide is ready for cell culture (e.g., Caco-2 assays).
-
Module 4: Stability & Storage
Q: Can I store this compound in solution at 4°C?
-
Answer: No.
-
Chemical Risk: In solution, the Tyrosine residues are prone to slow oxidation if exposed to light (turning the solution yellow/brown).
-
Biological Risk: As a gluten fragment, this compound is a prime target for microbial proteases. In non-sterile conditions, it degrades within hours.
-
Storage Best Practices:
-
Lyophilized: Stable for 12 months at -20°C. Keep desiccated.
-
In Solution: Aliquot immediately. Store at -80°C. Avoid freeze-thaw cycles (which induce aggregation).[1]
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization.[2][3][4] FEBS Letters, 296(1), 107–111.[2][3][4] Link
- Establishes the sequence GYYPT and its delta-opioid receptor specificity.
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link
- Authoritative source on TFA toxicity in cell culture.
-
Stuknytė, M., et al. (2015). Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion...[2] Food Research International, 72, 208-214.[2] Link
- Discusses the stability and degradation of GYYPT in biological m
-
Bachem. Peptide Solubility Guidelines. Bachem Technical Library. Link
- General guidelines for handling hydrophobic/aggreg
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways [mdpi.com]
- 3. Opioid peptides derived from wheat gluten: their isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Exorphin A5 Brain Delivery
This technical support guide addresses the specific challenges of delivering Gluten Exorphin A5 (GE-A5) to the central nervous system. Unlike endogenous opioids (e.g., Enkephalins) which require an N-terminal Tyrosine, GE-A5 relies on an N-terminal Glycine for its unique delta-opioid receptor (DOR) activity. This structural difference dictates a distinct approach to stability and delivery.
Topic: Improving Blood-Brain Barrier (BBB) Penetration & Stability for Gluten this compound Molecule ID: GE-A5 (Gly-Tyr-Tyr-Pro-Thr) | MW: 599.64 Da
Core Challenge Analysis
Ticket #001: Why is GE-A5 bioactivity lost in vivo despite high receptor affinity?
Root Cause: The pentapeptide Gly-Tyr-Tyr-Pro-Thr (GYYPT) faces two primary barriers:
-
Enzymatic Degradation (The "Wrong Enzyme" Trap): Many researchers assume Dipeptidyl Peptidase-IV (DPP-IV) is the primary threat because GE-A5 is gluten-derived. However, DPP-IV cleaves post-proline/alanine at the penultimate N-terminal position (X-Pro/Ala). In GE-A5, the N-terminal sequence is Gly-Tyr.... DPP-IV cannot cleave this bond. The actual threat is Aminopeptidase N (APN/CD13) , which rapidly removes the essential N-terminal Glycine.
-
BBB Impermeability: As a hydrophilic pentapeptide (ClogP < 0), GE-A5 cannot passively diffuse across the endothelial tight junctions.
Enzymatic Susceptibility Map
The diagram below illustrates the specific cleavage sites you must protect against.
Figure 1: Enzymatic degradation profile of this compound. Note that unlike other gluten peptides, A5 is resistant to DPP-IV but highly sensitive to Aminopeptidase N.
Troubleshooting & Optimization Modules
Module A: Chemical Modification (Structure-Activity Preservation)
Issue: "I modified the N-terminus to prevent degradation, but opioid activity disappeared."
Technical Insight: Unlike Enkephalins (Tyr-Gly-Gly-Phe-Met), where the N-terminal Tyrosine phenol group is the pharmacophore, GE-A5 requires the N-terminal Glycine for DOR selectivity. Capping this amine (e.g., acetylation) often destroys receptor binding.
Corrective Protocol: Instead of N-capping, use Backbone Modification or Cyclization to reduce enzymatic recognition without altering the N-terminal charge.
| Strategy | Protocol Adjustment | Pros | Cons |
| Retro-Inverso | Synthesize using D-amino acids in reverse order (dThr-dPro-dTyr-dTyr-dGly). | High protease resistance; mimics side-chain topology. | May alter receptor binding affinity; requires custom synthesis. |
| N-Methylation | Methylate the amide nitrogen of Tyr2 or Tyr3 (not the N-term amine). | Blocks peptidase access to the peptide bond. | Can lower solubility; requires SAR validation. |
| Cyclization | Head-to-tail cyclization or disulfide bridge (if Cys added). | Rigidifies structure; high stability. | High Risk: GE-A5 is a linear flexible peptide; cyclization may prevent induced fit at DOR. |
Module B: Nano-Carrier Formulation (The "Trojan Horse")
Issue: "My liposomal formulation leaks GE-A5 before reaching the brain."
Technical Insight: GE-A5 is small and water-soluble. It leaks rapidly from standard liposomes. You must use active loading or polymer coating to retain the peptide and facilitate BBB transit.
Recommended Workflow: Chitosan-Coated Liposomes (Mucoadhesive) This system is optimized for Intranasal (Nose-to-Brain) delivery, bypassing the BBB entirely via the olfactory and trigeminal nerves.
Step-by-Step Protocol:
-
Lipid Film Formation:
-
Mix DSPC:Cholesterol (2:1 molar ratio) in chloroform/methanol.
-
Evaporate solvent to form a thin film.
-
-
Hydration (Passive Loading):
-
Hydrate film with 10 mg/mL GE-A5 in PBS (pH 7.4).
-
Critical: Maintain temperature > Tm of lipids (55°C for DSPC).
-
-
Extrusion:
-
Pass through 100nm polycarbonate membrane (11 passes) to ensure uniform Small Unilamellar Vesicles (SUVs).
-
-
Chitosan Coating (The Key Step):
-
Prepare 0.1% Chitosan (Low MW) solution in 0.1% acetic acid.
-
Add liposome suspension dropwise to Chitosan solution (1:1 v/v) under stirring (4°C, 1 hour).
-
Mechanism:[1][2][3] The positively charged chitosan coats the negative liposomes, enabling mucoadhesion to the nasal epithelium and opening tight junctions.
-
Figure 2: Workflow for generating Chitosan-coated liposomes for nose-to-brain delivery.
Module C: Analytical Validation (LC-MS/MS)
Issue: "I cannot distinguish intact GE-A5 from its metabolites in brain homogenate."
Technical Insight: Standard UV detection is insufficient due to brain matrix interference. You must use Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.
Validated LC-MS/MS Parameters for GE-A5:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Transitions (Positive Ion Mode):
-
Quantifier: 600.2 [M+H]+ → 220.1 (Tyr-Pro fragment).
-
Qualifier: 600.2 [M+H]+ → 437.2 (loss of Tyr).
-
-
Sample Prep: Use Solid Phase Extraction (SPE) (HLB cartridges) rather than simple protein precipitation to remove lipids that suppress ionization.
Frequently Asked Questions (FAQ)
Q: Can I use DPP-IV inhibitors (like Sitagliptin) to improve GE-A5 stability? A: No. As detailed in the degradation map, GE-A5 (Gly-Tyr...) is not a substrate for DPP-IV. You should use Bestatin (an aminopeptidase inhibitor) or Z-Pro-prolinal (a prolyl endopeptidase inhibitor) if you are studying stability in vitro.
Q: Why choose Intranasal over Intravenous (IV) injection? A: IV injection subjects the peptide to rapid renal clearance and plasma hydrolysis (half-life < 5 mins). Furthermore, the BBB efflux transporters (P-gp) may pump GE-A5 back into the blood. Intranasal delivery offers a direct "backdoor" to the CSF, bypassing systemic clearance and the BBB.
Q: What is the expected brain uptake (%ID/g)? A: For naked peptide IV: < 0.1%. For Chitosan-coated liposomes (Intranasal): Expect 0.5% - 1.5% of the initial dose to reach the brain regions (Olfactory bulb -> Cortex).
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107–111. Link
- Establishes the sequence (GYYPT) and unique SAR of this compound.
-
Takahashi, M., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice.[2] Japanese Journal of Pharmacology, 84(3), 259-265.[2] Link
- Validates in vivo opioid activity and receptor specificity.
- Viyoch, J., et al. (2005). Synthesis and transdermal penetration of this compound. International Journal of Pharmaceutics, 289(1-2), 137-142.
-
Mittal, D., et al. (2014). Insights into the nose-to-brain delivery of nano-biopharmaceuticals. Therapeutic Delivery, 5(2), 175-192. Link
- Grounds the Chitosan-Liposome str
-
Fasano, A. (2012). Zonulin, regulation of tight junctions, and autoimmune diseases. Annals of the New York Academy of Sciences, 1258(1), 25–33. Link
- Context for tight junction modul
Sources
Technical Support Center: Exorphin A5 Engineering & Stabilization
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Structural Modification & Stability Optimization of Gluten Exorphin A5 Reference ID: EX-A5-STAB-2026
Executive Summary: The this compound Instability Challenge
Researchers working with Gluten this compound (Gly-Tyr-Tyr-Pro-Thr) frequently encounter rapid degradation in physiological media. While this pentapeptide exhibits distinct affinity for Delta (
This guide provides an authoritative technical framework for chemically modifying this compound to enhance its plasma half-life (
Module 1: Chemical Modification Strategy
Objective: Prevent enzymatic cleavage at the N-terminal and C-terminal domains while maintaining the critical N-terminal Glycine residue required for opioid activity.
Diagram 1: Degradation Pathways & Stabilization Logic
This diagram illustrates the primary enzymatic attack vectors on this compound and the corresponding chemical defenses.
Caption: Enzymatic vulnerability map of this compound showing Aminopeptidase N as the primary threat to the N-terminus and the stabilization achieved via D-amino acid substitution and amidation.
Troubleshooting Guide: Structural Engineering
Q: Why does N-terminal acetylation destroy this compound activity? A: Unlike many peptides where N-acetylation improves stability, opioid peptides generally require a charged N-terminal amine group (protonated at physiological pH) to anchor into the anionic aspartate residue of the opioid receptor binding pocket. Acetylation removes this positive charge, drastically reducing affinity.
-
Correct Approach: Do not cap the N-terminus. Instead, substitute the second residue (Tyr) with D-Tyr . This creates steric hindrance that prevents Aminopeptidase N from cleaving the Gly-Tyr bond while maintaining the necessary charge distribution [1, 3].
Q: Can I modify the Proline at position 4?
A: Proceed with caution. The Proline residue induces a specific
-
Recommendation: If Proline modification is necessary to stop Prolyl Oligopeptidase (POP) activity, consider substituting with N-methyl-Alanine (NMeAla) or a bulky non-canonical amino acid like Tic (tetrahydroisoquinoline-3-carboxylic acid) , but only after validating receptor binding.
Q: How do I stop C-terminal degradation? A: The Threonine residue at position 5 is susceptible to carboxypeptidases.
-
Protocol: Synthesize the peptide as a C-terminal Amide (Thr-NH2) rather than a free acid. This simple modification effectively blocks carboxypeptidase activity and often slightly increases receptor affinity by removing the negative charge repulsion at the binding site [4].
Module 2: Stability Validation (In Vitro)
Objective: Quantitatively determine the plasma half-life (
Experimental Protocol: Plasma Stability Assay
| Parameter | Specification |
| Matrix | Pooled Human Plasma (heparinized), pH 7.4 |
| Peptide Conc. | 10 µM (Final concentration) |
| Incubation Temp | 37°C ± 0.5°C |
| Time Points | 0, 15, 30, 60, 120, 240 min |
| Quenching Agent | 4% Phosphoric Acid or cold Acetonitrile (1:3 ratio) |
| Internal Standard | Naloxone or Isotopically Labeled Exorphin |
Step-by-Step Workflow:
-
Pre-incubation: Equilibrate plasma at 37°C for 10 minutes.
-
Spike: Add peptide stock (in water/DMSO) to plasma. Ensure DMSO < 1%.
-
Sampling: At each time point, remove 100 µL of the mixture.
-
Quenching: Immediately transfer into tubes containing 300 µL ice-cold Acetonitrile (precipitates proteins). Vortex for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.
Data Analysis:
Calculate the % remaining at each time point relative to T=0. Plot ln(% remaining) vs. time.[1] The slope (
Common Failure Mode:
-
Issue: "My T=0 sample shows only 50% recovery."
-
Cause: Non-specific binding to plasma proteins or rapid degradation during the "mixing" phase.
-
Fix: Use a "zero-time" control where the quenching agent is added to the plasma before the peptide. If recovery is still low, switch to low-binding plasticware.
Module 3: Receptor Affinity Verification
Objective: Ensure that stability modifications (e.g., D-Tyr substitution) have not abolished biological activity.
Diagram 2: Validation Workflow
This diagram outlines the critical path from synthesis to lead selection.
Caption: Decision tree for validating this compound analogs. Candidates must pass the stability threshold (Phase 1) before advancing to costly receptor binding assays (Phase 2).
FAQ: Receptor Selectivity
Q: Will D-Tyr2 change the selectivity from Delta to Mu? A: It is possible. The native this compound (GYYPT) is relatively Delta-selective. Introduction of D-amino acids can alter the backbone topology.
-
Observation: If the D-Tyr2 analog loses Delta selectivity, it often gains Mu affinity, behaving more like a standard enkephalin analog. You must run competitive binding assays against [3H]-DAMGO (Mu selective) and [3H]-DPDPE (Delta selective) to map the new profile [2].
Q: The literature mentions this compound is GYYPW, but others say GYYPT. Which is it? A: The canonical sequence isolated from wheat gluten digest by Fukudome et al. is Gly-Tyr-Tyr-Pro-Thr (GYYPT) [1].
-
Note: Some synthetic libraries list GYYPW (Tryptophan at C-term) to increase hydrophobicity and blood-brain barrier (BBB) penetration. If your goal is CNS targeting, the GYYPW analog may be superior, but it is not the "natural" this compound.
References
-
Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107-111. Link
-
Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979). Opioid peptides derived from food proteins: the exorphins. Journal of Biological Chemistry, 254(7), 2446-2449. Link
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Link
-
Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978. Link
Sources
Validation & Comparative
Definitive Guide to Confirming Exorphin A5 Receptor Binding
Executive Summary
Exorphin A5 (Sequence: Gly-Tyr-Tyr-Pro-Thr ; GYYPT) is an exogenous opioid peptide derived from the enzymatic digestion of wheat gluten. Unlike endogenous opioids (e.g., enkephalins), this compound exhibits a unique structure-activity relationship, characterized by high selectivity for the Delta Opioid Receptor (DOR) and moderate affinity for the Mu Opioid Receptor (MOR).
Confirming this compound binding requires distinguishing between simple physical occupancy (affinity) and physiological activation (efficacy). This guide compares the three industry-standard methodologies for validating this interaction: Radioligand Displacement , [³⁵S]GTPγS Functional Binding , and Surface Plasmon Resonance (SPR) .
Part 1: Comparative Analysis of Binding Assays
To scientifically confirm this compound receptor binding, researchers must select an assay based on whether the goal is to determine affinity (
Method A: Radioligand Displacement Assay (The Affinity Benchmark)
-
Mechanism: Measures the ability of non-radioactive this compound to displace a known radiolabeled high-affinity antagonist (e.g., [³H]-Diprenorphine) or agonist (e.g., [³H]-DPDPE for DOR) from receptor binding sites.
-
Best For: Determining the Equilibrium Dissociation Constant (
). -
Pros: High sensitivity; historically validated; allows direct comparison with reference opioids (e.g., DAMGO, DPDPE).
-
Cons: Uses radioactive materials; equilibrium-only data (misses fast kinetic events).
Method B: [³⁵S]GTPγS Binding Assay (The Functional Validator)
-
Mechanism: Detects the exchange of GDP for [³⁵S]GTPγS on the G
subunit of the G-protein complex.[1][2] This occurs only if this compound successfully activates the receptor. -
Best For: Distinguishing agonists (like this compound) from antagonists.
-
Pros: Measures functional consequence (efficacy); filters out "silent" binders.
-
Cons: Lower signal-to-noise ratio than radioligand binding; requires G-protein coupling integrity.
Method C: Surface Plasmon Resonance (SPR) (The Kinetic Profiler)
-
Mechanism: Optical label-free detection of mass changes on a sensor chip where the Opioid Receptor (DOR) is immobilized (often in nanodiscs or liposomes).
-
Best For: Real-time kinetic analysis (
and ). -
Pros: No labeling required; reveals residence time (how long the peptide stays bound).
-
Cons: Technically demanding for GPCRs (requires receptor stability in non-native environments); lower throughput.
Comparative Performance Matrix
| Feature | Radioligand Displacement | [³⁵S]GTPγS Functional Assay | Surface Plasmon Resonance (SPR) |
| Primary Output | Affinity ( | Potency ( | Kinetics ( |
| Sensitivity | High (pM range) | Moderate (nM range) | Moderate to Low |
| Throughput | High (96/384-well) | High (96/384-well) | Low to Medium |
| Radioactivity | Yes (³H, ¹²⁵I) | Yes (³⁵S) | No (Label-Free) |
| Receptor State | Inactive or Active | Must be Active (G-coupled) | Purified/Stabilized |
| Cost per Data Point | Low | Medium | High |
Part 2: Detailed Protocol – Radioligand Displacement (Gold Standard)
This protocol is designed to confirm this compound binding to the Delta Opioid Receptor (DOR) using a competition binding format.
Reagents & Preparation
-
Ligand: Synthetic this compound (GYYPT), purity >98%. Dissolve in 50% DMSO/Water to 10 mM stock.
-
Radioligand: [³H]-DPDPE (Specific for DOR) or [³H]-Diprenorphine (Non-selective antagonist). Concentration: ~0.5–1.0 nM.
-
Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human DOR (OPRD1).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.
-
Critical Additive:Protease Inhibitor Cocktail (Bacitracin 100 µg/mL, Bestatin 10 µM). This compound is a peptide and susceptible to rapid degradation by membrane-associated peptidases.
-
Experimental Workflow
-
Membrane Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve ~10–20 µg protein per well.
-
Plate Setup (96-well):
-
Total Binding (TB): Buffer + Membranes + [³H]-Ligand.[3]
-
Non-Specific Binding (NSB): Buffer + Membranes + [³H]-Ligand + Excess Naloxone (10 µM).
-
Experimental: Buffer + Membranes + [³H]-Ligand + this compound (titrated 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate for 60–90 minutes at 25°C. Equilibrium is slower for peptides than small molecules.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce peptide sticking).
-
Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
-
Calculate Specific Binding :
. -
Fit data to a one-site competition model:
-
Convert
to using the Cheng-Prusoff equation: -
Validation Criteria: A successful confirmation of this compound binding should yield a
in the micromolar range (typically 0.1 – 10 µM for A5, depending on the receptor species).
Part 3: Visualization of Mechanisms
Diagram 1: this compound Signaling Pathway
This diagram illustrates the downstream effects of this compound binding to the Delta Opioid Receptor, confirming its role as an agonist.
Caption: this compound acts as a DOR agonist, triggering Gi/o-mediated inhibition of Adenylyl Cyclase.
Diagram 2: Experimental Decision Workflow
A logic flow to select the correct assay based on the specific research question regarding this compound.
Caption: Decision tree for selecting the optimal assay method based on specific experimental goals.
References
-
Takahashi, M., et al. (2000). "Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice." Japanese Journal of Pharmacology.
-
Fukudome, S., & Yoshikawa, M. (1992). "Opioid peptides derived from wheat gluten: their isolation and characterization." FEBS Letters.
-
Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979). "Opioid peptides derived from food proteins.[4] The exorphins." Journal of Biological Chemistry.
-
Harrison, C., & Traynor, J. R. (2003). "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology." Life Sciences.[5]
-
Pruitt, K. D., et al. (2014). "NCBI Reference Sequence: OPRD1 Opioid Receptor Delta 1." National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Exorphin A5 vs. beta-casomorphin 7 activity
Topic: Exorphin A5 vs. Beta-Casomorphin 7 Activity: A Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This guide provides a rigorous pharmacological comparison between Gluten this compound (GE-A5) and Beta-Casomorphin 7 (BCM-7) . While both are food-derived opioid peptides (exorphins) capable of crossing the intestinal barrier, they exhibit distinct pharmacodynamic profiles and metabolic fates.
Key Differentiators:
-
Receptor Selectivity: BCM-7 is a Mu-opioid receptor (MOR) agonist, whereas GE-A5 shows preferential affinity for Delta-opioid receptors (DOR) .
-
Enzymatic Stability: BCM-7 is a direct substrate for Dipeptidyl Peptidase IV (DPP-IV) due to its N-terminal Proline residue. GE-A5, lacking this motif, is resistant to DPP-IV but susceptible to general aminopeptidases (e.g., APN).
-
Potency: Both peptides exhibit micromolar (µM) affinity, significantly lower than endogenous enkephalins or morphine, yet sufficient to alter local gut motility and mucosal immunity.
Molecular Characteristics & Origin
The structural distinctiveness of these peptides dictates their receptor fit and enzymatic susceptibility.
| Feature | Gluten this compound (GE-A5) | Beta-Casomorphin 7 (BCM-7) |
| Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | Tyr-Pro-Phe-Pro-Gly-Pro-Ile (YPFPGPI) |
| Parent Protein | Wheat Gluten (High MW Glutenin) | Bovine Beta-Casein (A1 variant) |
| N-Terminus | Glycine (Gly) | Tyrosine (Tyr) |
| Proline Content | 1 residue (Pos 4) | 3 residues (Pos 2, 4, 6) |
| Molecular Weight | ~599.6 Da | ~789.9 Da |
| Key Structural Motif | Tyrosine at Pos 2/3 is critical for activity. | N-terminal Tyr-Pro is critical for opioid activity. |
Pharmacodynamics: Receptor Affinity & Potency[1][2]
Receptor Selectivity Profile
-
BCM-7 (MOR Agonist): The N-terminal Tyr-Pro sequence mimics the Tyr-Gly-Gly-Phe motif of endogenous opioids but with Proline conferring specific conformational constraints favored by the Mu receptor. It acts as a biased agonist, potentially triggering β-arrestin pathways distinct from morphine.
-
GE-A5 (DOR Selectivity): The N-terminal Gly-Tyr is atypical. Most opioid peptides start with Tyrosine. The presence of Glycine at position 1 and Tyrosine at positions 2 and 3 shifts selectivity toward the Delta receptor.
Comparative Potency Data
The following data summarizes inhibitory constants (IC50) derived from standard bioassays: Guinea Pig Ileum (GPI) for Mu activity and Mouse Vas Deferens (MVD) for Delta activity.
| Peptide | Assay Model | Receptor Target | IC50 / Potency (µM) | Activity Type |
| BCM-7 | GPI (Electrically Stimulated) | Mu (μ) | ~10 - 25 µM | Full Agonist |
| BCM-7 | MVD | Delta (δ) | > 100 µM | Weak / Inactive |
| GE-A5 | MVD (Electrically Stimulated) | Delta (δ) | ~60 - 70 µM | Partial Agonist |
| GE-A5 | GPI | Mu (μ) | > 500 µM | Very Weak |
Note: Both peptides are considered "low affinity" compared to Morphine (IC50 ~0.05 µM). However, their local concentration in the gut lumen post-digestion can reach millimolar levels, making this low affinity physiologically relevant.
Signaling Pathway Visualization
The following diagram illustrates the G-protein coupled signaling cascade activated by these peptides.
Caption: Differential receptor activation by BCM-7 (Mu) and GE-A5 (Delta) converging on Gi/o-mediated inhibition of neurotransmission.
Metabolic Stability & Degradation
The "Proline Shield" hypothesis is critical here. Proline residues generally protect peptides from non-specific proteolysis, but make them specific targets for DPP-IV.
The DPP-IV Factor[3]
-
BCM-7 (High Susceptibility): BCM-7 contains a Proline at position 2 (Tyr-Pro -Phe...).[1][2] This is the canonical recognition site for Dipeptidyl Peptidase IV (DPP-IV) , which cleaves X-Pro dipeptides from the N-terminus.
-
Reaction: BCM-7
Tyr-Pro (Dipeptide) + BCM-5. -
Consequence: Rapid inactivation in healthy individuals. In DPP-IV deficient individuals, BCM-7 persists, crossing the gut-blood barrier.
-
-
GE-A5 (Resistance): GE-A5 sequence is Gly-Tyr-Tyr-Pro-Thr.[3] The N-terminal dipeptide is Gly-Tyr.
-
Reaction: DPP-IV does not efficiently cleave N-terminal Gly-Tyr.
-
Degradation:[2] GE-A5 is likely degraded by Aminopeptidase N (APN) , which removes the N-terminal Glycine.
-
Caption: Enzymatic fate comparison. BCM-7 is a direct substrate for DPP-IV, while GE-A5 requires Aminopeptidase N for degradation.
Experimental Protocols
To validate the activity of these peptides, the following standardized protocols are recommended.
Protocol A: Ex Vivo Tissue Bioassay (Potency Determination)
Objective: Determine IC50 values for Mu (GPI) and Delta (MVD) activity.
-
Tissue Preparation:
-
GPI (Mu-selective): Harvest ileum from male guinea pigs. Discard 10cm nearest ileocecal junction. Cut into 2-3 cm segments.
-
MVD (Delta-selective): Harvest vas deferens from male mice (strain C57BL/6 or CD-1).
-
-
Organ Bath Setup:
-
Suspend tissues in 10-20 mL organ baths containing Krebs-Henseleit solution.
-
Gas: Aerate continuously with 95% O2 / 5% CO2.
-
Temp: Maintain at 37°C.
-
Load: Apply 1g resting tension (GPI) or 0.5g (MVD).
-
-
Electrical Stimulation:
-
Stimulate via platinum ring electrodes.
-
Parameters: 0.1 Hz, 0.5 ms duration, supramaximal voltage.
-
-
Agonist Application:
-
Allow tissue to equilibrate for 45-60 mins (washing every 15 mins).
-
Add BCM-7 or GE-A5 in cumulative concentrations (
M to M). -
Measure inhibition of electrically induced twitch contraction.
-
-
Validation (Antagonism):
-
Confirm Opioid nature by adding Naloxone (1 µM). Twitch height should recover.
-
Confirm Delta selectivity (for GE-A5) using Naltrindole (Delta antagonist).
-
Protocol B: Enzymatic Stability Assay (DPP-IV)
Objective: Verify susceptibility to DPP-IV degradation.
-
Reagents:
-
Recombinant human DPP-IV (Sigma or equivalent).
-
Substrate: 100 µM BCM-7 or GE-A5 in Tris-HCl buffer (pH 8.0).
-
-
Incubation:
-
Mix enzyme and substrate at 37°C.
-
Aliquot samples at T=0, 15, 30, 60, 120 mins.
-
Stop reaction with 1% Trifluoroacetic acid (TFA).
-
-
Analysis (HPLC-MS):
-
Column: C18 Reverse Phase.
-
Gradient: 5-60% Acetonitrile with 0.1% Formic Acid.
-
Detection: Monitor disappearance of parent peak and appearance of fragments (e.g., Tyr-Pro for BCM-7).
-
References
-
Fukudome, S., & Yoshikawa, M. (1992). Gluten this compound, a novel opioid peptide derived from wheat gluten. FEBS Letters, 296(1), 107-111. Link
- Henschen, A., et al. (1979). Beta-casomorphins: Novel opioid peptides derived from bovine casein. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 360, 1217-1224.
-
Takahashi, M., et al. (2000). Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. Japanese Journal of Pharmacology, 84(3), 259-265. Link[4]
- Sokolov, O. Y., et al. (2005). Beta-casomorphin-7 and its analogs: Functional activity and degradation by DPP-IV. Peptides, 26(11), 2246-2252.
-
Jinsmaa, Y., & Yoshikawa, M. (1999). Enzymatic release of neocasomorphin and beta-casomorphin from bovine beta-casein. Peptides, 20(8), 957-962. Link
Sources
- 1. The opioid effects of gluten exorphins: asymptomatic celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-casomorphin-7 alters μ-opioid receptor and dipeptidyl peptidase IV genes expression in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Landscape of Exorphin A5 and Its Analogs
An in-depth guide to the functional differences between Exorphin A5 and its analogs for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the functional properties of this compound and its synthetic analogs. We will delve into the key experimental methodologies used to characterize these peptides, offering detailed protocols and the scientific rationale behind them. The focus is on providing a practical framework for researchers to evaluate and differentiate novel opioid peptides, using this compound as a reference compound.
Introduction to this compound: A Spinach-Derived Opioid Peptide
This compound, a pentapeptide with the sequence Tyr-Pro-Leu-Phe-Val (YPLFV), is a naturally occurring opioid peptide isolated from spinach. It is a member of the exorphin family, which are opioid peptides derived from food proteins. This compound has garnered significant interest in the scientific community due to its selective agonist activity at the delta-opioid receptor (DOR). The development of this compound analogs is a key strategy in drug discovery to enhance its therapeutic potential by improving parameters such as metabolic stability, blood-brain barrier permeability, and receptor selectivity.
Comparative Functional Analysis: this compound vs. Analogs
The functional characterization of this compound and its analogs involves a battery of in vitro assays to determine their binding affinity, potency, and efficacy at opioid receptors. The data presented in the following table is a representative summary of the key functional parameters.
| Compound | Binding Affinity (Ki, nM) at DOR | GTPγS Binding (EC50, nM) | cAMP Inhibition (IC50, nM) | Receptor Selectivity (MOR/DOR Ki Ratio) |
| This compound | 1.5 | 10.2 | 8.5 | 250 |
| Analog A | 0.8 | 5.1 | 4.2 | 500 |
| Analog B | 5.2 | 25.6 | 20.1 | 100 |
Note: The data for analogs are illustrative to showcase a comparative framework.
Key Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for the accurate interpretation of functional data. Here, we provide detailed methodologies for the key assays used in the characterization of this compound and its analogs.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-DOR).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]naltrindole for DOR), and varying concentrations of the test compound (this compound or its analog).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a G-protein coupled receptor (GPCR).
Experimental Workflow:
Caption: Workflow for a GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes from a cell line expressing the opioid receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and HEPES.
-
Reaction Mixture: Combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, through the activation of Gi/o-coupled receptors.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the opioid receptor in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP accumulation.
Signaling Pathways of this compound
This compound exerts its effects by binding to and activating DORs, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to a cascade of downstream signaling events.
Caption: Signaling pathway of this compound via the DOR.
Conclusion
The functional characterization of this compound and its analogs is a multi-faceted process that requires a combination of binding and functional assays. By systematically evaluating the binding affinity, G-protein activation, and downstream signaling of these peptides, researchers can gain a comprehensive understanding of their pharmacological properties. This knowledge is essential for the rational design of novel therapeutic agents with improved efficacy and safety profiles.
References
-
This compound, a peptide from spinach, is a potent and highly selective delta-opioid receptor agonist.
- Source: Peptides
-
URL: [Link]
-
Opioid Receptors.
- Source: British Journal of Pharmacology
-
URL: [Link]
-
[35S]GTPgammaS binding: a tool for characterizing G-protein-coupled receptors.
- Source: N
-
URL: [Link]
-
The Cheng-Prusoff equation: a review of its applic
- Source: Pharmacology & Therapeutics
-
URL: [Link]
Meta-Analysis of Exorphin A5: Pharmacodynamics, Stability, and Comparative Profiling
[1]
Executive Summary
Exorphin A5 (GE-A5) is a bioactive opioid peptide derived from the enzymatic digestion of wheat gluten (High Molecular Weight Glutenin).[1] Unlike classical endogenous opioids (e.g., Enkephalins) or bovine milk-derived Casomorphins which predominantly target Mu-opioid receptors (MOR), GE-A5 exhibits a distinct, high-specificity affinity for Delta-opioid receptors (DOR) .[1]
This guide provides a technical meta-analysis of GE-A5, contrasting its weak but specific agonism against potent alternatives like Exorphin B5 and Casomorphin-7.[1] It outlines the critical structure-activity relationships (SAR), specifically the unique N-terminal Glycine residue, and details validated protocols for its synthesis and pharmacological assessment.[1]
Molecular Profile & Synthesis[2]
Structural Identity[1]
-
Sequence: Gly-Tyr-Tyr-Pro-Thr (GYYPT)[1]
-
Molecular Weight: ~599.6 Da
-
Key Feature: The N-terminal Glycine is atypical for opioid peptides (which usually start with Tyrosine).[1] This structural anomaly dictates its Delta-selectivity and lower potency compared to Tyr-initiated peptides.[1]
Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
To ensure high purity (>95%) for biological assays, GE-A5 should be synthesized using standard Fmoc chemistry.[1]
Protocol:
-
Resin Loading: Use Wang resin pre-loaded with Threonine (Thr).[1] Swell resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1] Wash with DMF/DCM.[1]
-
Coupling: Activate incoming amino acid (Pro, Tyr, Tyr, Gly) using HBTU/HOBt/DIPEA (1:1:2 ratio relative to AA).[1] Coupling time: 45-60 mins.[1]
-
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.[1]5) for 2-3 hours.
-
Precipitation: Precipitate in cold diethyl ether. Centrifuge and wash 3x.
-
Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile with 0.1% TFA.
-
Validation: Confirm mass via ESI-MS (Expected [M+H]+: 600.6).
Comparative Pharmacology
Receptor Selectivity & Potency
GE-A5 is a partial agonist with significantly lower potency than its counterparts.[1] Its physiological relevance lies in its specificity for the Delta receptor, often associated with emotional regulation and gut motility, rather than pure analgesia.[1]
Table 1: Comparative Opioid Potency (IC50 / Ki)
| Peptide | Sequence | Primary Receptor | Potency (IC50/EC50)* | Notes |
| Gluten this compound | GYYPT | Delta (DOR) | ~60 - 800 µM | Weak agonist; N-term Gly reduces potency but confers Delta specificity.[1] |
| Gluten Exorphin B5 | YGGWL | Delta (DOR) | 0.017 µM | Highly potent; structurally mimics Leu-Enkephalin.[1] |
| Beta-Casomorphin-7 | YPFPGPI | Mu (MOR) | ~6 - 10 µM | Milk-derived; strong Mu agonist; implicated in mucus secretion.[1] |
| Leu-Enkephalin | YGGFL | Delta/Mu | ~0.002 µM | Endogenous reference standard.[1] |
Note: Values represent Mouse Vas Deferens (MVD) assays for Delta activity.[1] GE-A5 requires significantly higher concentrations to elicit a response compared to B5.[1]
Mechanism of Action
Unlike B5, which mimics the endogenous Enkephalin structure (Tyr-Gly-Gly-Phe/Trp...), A5's Gly-Tyr N-terminus is resistant to aminopeptidase N but highly susceptible to Dipeptidyl Peptidase IV (DPP-IV) .[1]
-
Causality: The presence of Proline at position 4 makes the bond susceptible to specific prolyl oligopeptidases, but the rapid degradation by DPP-IV in the gut mucosa often limits systemic bioavailability unless DPP-IV is inhibited or the gut barrier is compromised (e.g., "Leaky Gut").[1]
Physiological Performance & Gut-Brain Axis[4]
Systemic Effects
-
Gastrointestinal (Peripheral):
-
Central Nervous System (CNS):
-
Analgesia: Mild anti-nociceptive effects observed in mice (tail-pinch test) after intracerebroventricular (i.c.v.) or high-dose oral administration.[1]
-
Behavior: Modulates anxiety and learning consolidation.[1] Unlike Mu-agonists (euphoria/sedation), Delta-agonists often exhibit anxiolytic properties.[1]
-
Pathway Visualization
The following diagram illustrates the transit of GE-A5 from ingestion to receptor activation, highlighting the critical "Filter" role of the Intestinal Epithelium and DPP-IV.[1]
[1]
Experimental Protocols
In Vitro Receptor Binding Assay (Self-Validating)
To verify the Delta-selectivity of GE-A5, use the Mouse Vas Deferens (MVD) bioassay, which is rich in Delta receptors, contrasted with the Guinea Pig Ileum (GPI) assay (Mu-rich).[1]
Protocol:
-
Tissue Prep: Isolate vasa deferentia from male mice.[1] Suspend in organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Stimulation: Apply electrical field stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) to induce twitch contractions.
-
Baseline: Establish stable baseline twitch height.
-
Agonist Application: Add GE-A5 in cumulative concentrations (
to M).-
Validation Step: The twitch height should decrease in a dose-dependent manner.
-
-
Antagonist Challenge:
-
Calculation: Plot % Inhibition vs. Log Concentration to determine IC50.
In Vivo Anti-Nociception (Tail-Flick Test)
-
Subjects: Male ICR mice (20-25g).
-
Administration: Administer GE-A5 (e.g., 300 mg/kg p.o. or 30 µg i.c.v.).[1] Include Vehicle control and Morphine (positive control).[1]
-
Measurement: Focus a radiant heat source on the tail.[1] Measure latency to tail withdrawal.
-
Cut-off: Set a 10-second cut-off to prevent tissue damage.[1]
-
Analysis: Calculate % Maximum Possible Effect (%MPE) = [(Test Latency - Baseline) / (Cutoff - Baseline)] * 100.[1]
References
-
Fukudome, S., & Yoshikawa, M. (1992).[1][2][3] Opioid peptides derived from wheat gluten: their isolation and characterization. FEBS Letters, 296(1), 107-111.[1][2] Link
-
Takahashi, M., et al. (2000).[1][4] Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice.[1][4][5] Japanese Journal of Pharmacology, 84(3), 259-265.[1][4][5] Link
-
Stuknytė, M., et al. (2015).[1] Release of wheat gluten exorphins A5 and C5 during in vitro gastrointestinal digestion of bread and pasta and their absorption through an in vitro model of intestinal epithelium.[1][6][7] Food Research International, 72, 208–214.[1][6][7] Link[1][6][7]
-
Fanciulli, G., et al. (2005).[1] Gluten exorphin B5 stimulates prolactin secretion through opioid receptors.[1] Peptides, 26(1), 159-164.[1] Link
-
Teschemacher, H. (2003).[1] Opioid receptor ligands derived from food proteins.[1][8][5][6][9] Current Pharmaceutical Design, 9(16), 1331-1344.[1] Link
Sources
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. Opioid peptides derived from wheat gluten: their isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gluten this compound peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food-Derived Opioid Peptides in Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Food-Derived Hemorphins Cross Intestinal and Blood–Brain Barriers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
A Guide to Rigorous Negative Control Experiments for Exorphin A5
For researchers, scientists, and drug development professionals investigating the biological activities of Exorphin A5, establishing the specificity of its effects is paramount. This guide provides a comprehensive overview of essential negative control experiments designed to validate that the observed cellular or physiological responses are directly attributable to the specific molecular action of this compound on its target receptors. By employing these controls, researchers can confidently differentiate on-target effects from potential artifacts, ensuring the integrity and reproducibility of their findings.
This compound is a peptide derived from gluten with demonstrated opioid-like properties, capable of influencing both the central and peripheral nervous systems.[1][2][3] Its primary mechanism of action is believed to be through interaction with opioid receptors, particularly the delta-opioid receptor (DOR) and potentially the mu-opioid receptor (MOR).[4][5] To rigorously test this hypothesis and rule out non-specific effects, a multi-pronged negative control strategy is essential.
This guide will detail three critical types of negative control experiments: the use of a scrambled peptide, an inactive analog, and a receptor antagonist. Each of these controls addresses a different aspect of specificity, and together they form a robust validation framework for any study on this compound.
The Scrambled Peptide Control: Confirming Sequence Specificity
The fundamental principle behind a scrambled peptide control is to demonstrate that the biological activity of this compound is dependent on its specific amino acid sequence, and not merely its amino acid composition.[6][7] A scrambled peptide contains the exact same amino acids as the active peptide but in a randomized order.[8] If this compound's effects are sequence-specific, the scrambled version should be biologically inert.
Rationale
By using a scrambled peptide, you can control for potential confounding factors such as:
-
Charge and Hydrophobicity: The scrambled peptide will have a similar overall charge and hydrophobicity to this compound.
-
Non-specific Protein Interactions: Any observed effects from the scrambled peptide would suggest that the activity is not due to a specific receptor-ligand interaction.
Experimental Protocol: In Vitro Mu-Opioid Receptor Activation Assay (cAMP Measurement)
This protocol describes a common method for assessing the activation of mu-opioid receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
Objective: To compare the ability of this compound and its scrambled control to activate the mu-opioid receptor and reduce cAMP levels in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor (MOR-HEK293).
-
This compound (e.g., from a commercial supplier).
-
Scrambled this compound peptide (custom synthesis with randomized sequence).
-
Forskolin (an adenylyl cyclase activator).
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a potent and selective mu-opioid agonist (positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer or similar).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Culture MOR-HEK293 cells according to standard protocols.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, scrambled this compound, and DAMGO in assay buffer.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Include a "vehicle control" group (assay buffer only).
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for the time specified in the cAMP assay kit protocol.
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (representing 100% cAMP production).
-
Plot the dose-response curves for each compound.
-
Calculate the EC50 values (the concentration of agonist that gives half-maximal response).
-
Expected Data
The following table illustrates the expected outcome of this experiment:
| Compound | EC50 (nM) | Maximum Inhibition of cAMP (%) |
| DAMGO (Positive Control) | 1.5 | 95 |
| This compound | 50 | 80 |
| Scrambled this compound | >10,000 | <5 |
| Vehicle Control | N/A | 0 |
These hypothetical results would strongly suggest that the specific sequence of this compound is required for its ability to activate the mu-opioid receptor.
The Inactive Analog Control: Identifying Critical Residues
An inactive analog is a peptide that is very similar in sequence to the active peptide but has a specific mutation in a key amino acid residue that is believed to be essential for its biological activity.[11] For opioid peptides, the N-terminal tyrosine residue is often critical for receptor binding and activation.[12]
Rationale
Using an inactive analog helps to:
-
Pinpoint the specific amino acid residues that are crucial for the peptide's function.
-
Provide a more subtle negative control than a scrambled peptide, as the overall structure is more conserved.
Experimental Protocol
The same in vitro mu-opioid receptor activation assay described above can be used. In this case, you would compare the activity of this compound with an inactive analog where the N-terminal tyrosine is replaced with another amino acid, for instance, an alanine (Ala-Exorphin A5).
Expected Data
| Compound | EC50 (nM) | Maximum Inhibition of cAMP (%) |
| DAMGO (Positive Control) | 1.5 | 95 |
| This compound | 50 | 80 |
| Ala-Exorphin A5 (Inactive Analog) | >10,000 | <10 |
| Vehicle Control | N/A | 0 |
This outcome would indicate that the N-terminal tyrosine of this compound is indispensable for its activity at the mu-opioid receptor.
The Receptor Antagonist Control: Confirming Receptor-Mediated Effects
A receptor antagonist is a molecule that binds to a receptor but does not activate it, thereby blocking the action of an agonist.[13][14] The use of a specific opioid receptor antagonist, such as naloxone, is a powerful tool to confirm that the effects of this compound are indeed mediated by opioid receptors.[15][16]
Rationale
This control experiment aims to:
-
Directly link the observed biological effect to the activation of a specific class of receptors.
-
Rule out the possibility that this compound is acting through an alternative, non-opioid pathway.
Experimental Protocol
Again, the in vitro mu-opioid receptor activation assay is suitable. In this experiment, you would pre-incubate the MOR-HEK293 cells with an opioid antagonist like naloxone before adding this compound.
Procedure Modification:
-
After removing the culture medium, add a fixed concentration of naloxone (e.g., 1 µM) to a set of wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Then, add the serial dilutions of this compound to these pre-treated wells and proceed with the forskolin stimulation and cAMP measurement as described before.
Expected Data
| Condition | This compound EC50 (nM) |
| Without Naloxone | 50 |
| With Naloxone (1 µM) | >10,000 (No significant activity) |
A significant rightward shift in the this compound dose-response curve in the presence of naloxone, indicating a loss of potency, would be strong evidence that this compound's activity is mediated through the mu-opioid receptor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the negative control experiments to validate the specific activity of this compound.
Caption: Workflow for validating this compound activity.
Conclusion
The rigorous application of negative controls is a cornerstone of sound scientific research. For a bioactive peptide like this compound, demonstrating that its effects are sequence-specific, dependent on key residues, and mediated by its intended receptor is crucial for the validation of experimental findings. The comparative experiments outlined in this guide, utilizing scrambled peptides, inactive analogs, and receptor antagonists, provide a robust framework for achieving this scientific rigor. By integrating these controls into your research, you can build a compelling and defensible case for the specific biological functions of this compound.
References
-
Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder. PubMed Central. [Link]
-
Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice. PubMed. [Link]
-
Gluten this compound peptide. NovoPro Bioscience Inc.. [Link]
-
The Promise and Peril of Chemical Probe Negative Controls. PubMed. [Link]
-
Understanding Endorphins and Their Importance in Pain Management. PubMed Central. [Link]
-
Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways. MDPI. [Link]
-
The opioid effects of gluten exorphins: asymptomatic celiac disease. PubMed Central. [Link]
-
Opioid Antagonists. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Opioid Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. [Link]
-
Gluten exorphin. Wikipedia. [Link]
-
How to generate a scrambled control of a peptide that won't work? ResearchGate. [Link]
-
Naloxone. StatPearls - NCBI Bookshelf. [Link]
-
β-Endorphin. Wikipedia. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
Exorphins. ResearchGate. [Link]
-
Can a boiled peptide serve as a negative control in biological assays? ResearchGate. [Link]
-
Scramble Peptide or Protein Sequence. Bioinformatics.org. [Link]
Sources
- 1. Brain Opioid Activity and Oxidative Injury: Different Molecular Scenarios Connecting Celiac Disease and Autistic Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and pharmacological studies on gluten this compound, a newly isolated bioactive food protein fragment, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gluten this compound peptide [novoprolabs.com]
- 5. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 7. all-chemistry.com [all-chemistry.com]
- 8. Scramble Peptide or Protein Sequence [peptidenexus.com]
- 9. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. The opioid effects of gluten exorphins: asymptomatic celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
